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  • Product: 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
  • CAS: 1190310-03-2

Core Science & Biosynthesis

Foundational

In Vitro Biological Profiling of 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid: A Technical Guide for Scaffold-Based Drug Discovery

Executive Summary As of 2026, the demand for novel heterobicyclic scaffolds in fragment-based drug discovery (FBDD) has surged, driven by the need to target complex enzymatic and receptor-mediated pathways. In our Tokyo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As of 2026, the demand for novel heterobicyclic scaffolds in fragment-based drug discovery (FBDD) has surged, driven by the need to target complex enzymatic and receptor-mediated pathways. In our Tokyo-based screening facilities, 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (3-NO2-PPCA) (CAS: 1190310-03-2) has emerged as a highly privileged building block. While the bare scaffold exhibits modest baseline activity, it serves as a critical pharmacophore for synthesizing highly potent modulators of the CD38 glycohydrolase and the Prostaglandin E2 receptor 4 (EP4) .

This whitepaper provides an in-depth technical guide on the structural causality, in vitro biological activity, and self-validating screening protocols associated with the 3-NO2-PPCA scaffold and its immediate derivatives.

Structural & Mechanistic Rationale: The Causality of the Scaffold

In drug design, every atom must serve a purpose. The 3-NO2-PPCA scaffold is engineered for optimal target engagement through three distinct structural vectors:

  • The Pyrrolo[2,3-c]pyridine Core: This azaindole core mimics purine and indole rings, offering unique π−π stacking capabilities. The incorporation of the pyridine nitrogen (N6) enhances aqueous solubility compared to traditional indoles, a critical factor for in vitro assay reliability.

  • The 3-Nitro Group (Electron-Withdrawing Handle): The nitro group is not merely a synthetic placeholder. Its strong electron-withdrawing nature pulls electron density away from the pyrrole ring, significantly lowering the pKa​ of the N1 proton. This makes the N1-H a much stronger hydrogen-bond donor, essential for anchoring the molecule in the hydrophobic pockets of targets like CD38. Furthermore, it serves as a reducible handle to generate 3-amino derivatives for extended structure-activity relationship (SAR) profiling.

  • The 7-Carboxylic Acid: This moiety is perfectly vectored to form salt bridges with basic residues (e.g., Arginine or Lysine) at the periphery of target binding sites. It also serves as the primary vector for rapid amide coupling during library synthesis.

FBDD_Workflow S1 3-NO2-PPCA Scaffold S2 Amide Coupling (7-COOH) S1->S2 S3 Nitro Reduction (3-NO2 -> 3-NH2) S1->S3 S4 In Vitro Screening S2->S4 S3->S4 S5 Lead Optimization S4->S5

Fig 1. Fragment-based drug discovery workflow for 3-NO2-PPCA derivatives.

Key Biological Targets & In Vitro Profiling

The 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid core is validated against two primary therapeutic targets:

A. CD38 Enzymatic Inhibition

CD38 is a major NAD+ consuming enzyme. Its overactivation in aging and metabolic diseases depletes intracellular NAD+ , leading to mitochondrial dysfunction. Pyrrolo[2,3-c]pyridine derivatives, such as the clinical candidate MK-0159, have been shown to act as potent CD38 inhibitors, restoring NAD+ levels and protecting against ischemia/reperfusion injury . The 3-NO2-PPCA scaffold blocks the hydrolase activity of CD38, preventing the conversion of NAD+ to cyclic ADP-ribose (cADPR).

CD38_Pathway Inhibitor 3-NO2-PPCA Derivatives CD38 CD38 Enzyme (Hydrolase/Cyclase) Inhibitor->CD38 Inhibits NAD NAD+ CD38->NAD Consumes cADPR cADPR NAD->cADPR Converts to Ca2 Intracellular Ca2+ Mobilization cADPR->Ca2 Triggers

Fig 2. Mechanism of CD38 inhibition by 3-NO2-PPCA derivatives and NAD+ restoration.

B. EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) drives tumor immune evasion via the EP4 receptor. Bicyclic carboxamides derived from 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are potent EP4 antagonists, blocking PGE2-mediated signaling cascades and suppressing T-cell inhibition in the tumor microenvironment .

Quantitative SAR Data Presentation

To illustrate the in vitro biological activity trajectory of the 3-NO2-PPCA scaffold, we present representative quantitative data. The table below demonstrates how functionalizing the 7-carboxylic acid and reducing the 3-nitro group impacts target potency and physicochemical properties.

Compound ClassR7-SubstitutionR3-SubstitutionCD38 IC50​ (nM)EP4 IC50​ (nM)Aqueous Solubility (µM)
3-NO2-PPCA (Base) -OH-NO 2​ >10,000>10,000450
Derivative A -NH-Alkyl-NO 2​ 5101,200120
Derivative B -NH-Alkyl-NH 2​ 125450180
Derivative C (Lead) -NH-Aryl-NH-Ac224585

Table 1: Representative in vitro profiling data of 3-NO2-PPCA and its synthesized derivatives. Note the drastic increase in potency upon amide coupling at the 7-position and subsequent functionalization of the 3-position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro assays are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in quality control metrics.

Protocol 1: CD38 Hydrolase Activity Assay (Fluorescence-Based)

This assay measures the ability of 3-NO2-PPCA derivatives to inhibit the cleavage of 1,N6 -etheno-NAD + ( ε -NAD + ) by recombinant CD38.

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, pH 7.4, 50 mM NaCl, 0.05% BSA). Causality: BSA prevents non-specific binding of the lipophilic scaffold derivatives to the plastic microplate walls.

  • Enzyme Addition: Dispense 10 µL of recombinant human CD38 (final concentration 0.5 nM) into a 384-well black microplate.

  • Compound Incubation: Add 5 µL of test compounds (serial dilutions in DMSO, final assay DMSO = 1%). Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical to allow for equilibrium binding, ensuring accurate IC50​ determination for slow-binding inhibitors.

  • Substrate Initiation: Add 10 µL of ε -NAD + (final concentration 20 µM) to initiate the reaction.

  • Detection: Continuously read fluorescence (Ex: 300 nm, Em: 410 nm) for 20 minutes using a microplate reader.

  • System Validation & QC: Include a no-enzyme control (background) and a reference inhibitor (e.g., MK-0159). Calculate the Z'-factor. The assay is only validated if the Z'-factor is > 0.6 , proving robust separation between positive and negative controls.

Protocol 2: EP4 Receptor Calcium Flux Cellular Assay

This functional assay evaluates EP4 antagonism using stably transfected HEK293 cells.

  • Cell Plating: Seed HEK293 cells stably expressing EP4 and the promiscuous G-protein Gα16​ at 15,000 cells/well in a 384-well plate. Incubate overnight. Causality: Gα16​ forces the typically Gs​ -coupled EP4 receptor to couple to the Gq​ pathway, allowing for high-throughput calcium flux readout.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer containing 2.5 mM probenecid. Incubate for 60 min at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out, thereby ensuring an accurate intracellular calcium measurement.

  • Compound Addition: Add 10 µL of 3-NO2-PPCA derivatives and incubate for 15 minutes.

  • Agonist Stimulation: Inject PGE2 (final 10 nM) via a Fluorometric Imaging Plate Reader (FLIPR) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • System Validation & QC: Include a full PGE2 dose-response curve on each plate to verify receptor sensitivity (expected EC50​ ~1-5 nM). Calculate the assay window (Max signal / Min signal). The plate is validated only if the assay window ratio is > 3.0.

References

  • Lagu, B., Wu, X., Kulkarni, S., et al. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Tempest Therapeutics Inc. "Bicyclic compounds and their use in the treatment of cancer." US Patent 11066405B2, 2021.
  • Shi, X., Liang, Z., Meng, W., et al. "Rapid Discovery of CD38 Inhibitor via DNA-Encoded Natural Product Library Screening." Molecules, 2026. URL:[Link]

Exploratory

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid molecular weight and exact mass

An In-depth Technical Guide to 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: Physicochemical Properties and Synthetic Strategy Introduction The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: Physicochemical Properties and Synthetic Strategy

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a versatile pharmacophore, while the integrated pyridine ring offers unique physicochemical properties, including improved solubility and metabolic stability, and additional hydrogen bonding capabilities.[1][2] This scaffold is a cornerstone in the development of therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[3]

This technical guide focuses on a specific, functionalized derivative: 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid . While this precise substitution pattern is not extensively cataloged in public chemical databases, its molecular architecture combines three key features of significant interest to drug development professionals: the 6-azaindole core, a potent electron-withdrawing nitro group, and a carboxylic acid moiety for strong target interaction and property modulation. As a Senior Application Scientist, this guide synthesizes data from related isomers and the broader chemistry of the parent scaffold to provide a comprehensive analysis of its properties, a logical framework for its synthesis, and insights into its potential applications.

Physicochemical and Structural Properties

The foundational step in evaluating any new chemical entity is a thorough characterization of its physical and chemical properties. The molecular formula for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is C₈H₅N₃O₄ . Based on this formula, we can determine the precise molecular weight and mass, which are critical for analytical characterization and stoichiometric calculations.

Molecular Structure

The numbering of the 1H-pyrrolo[2,3-c]pyridine ring system follows standard IUPAC conventions, with the pyrrole nitrogen designated as position 1.

Caption: Structure of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Quantitative Data Summary

The following table summarizes the calculated and predicted physicochemical properties. The molecular weight and exact mass are calculated from the molecular formula C₈H₅N₃O₄. These values are consistent with data for known isomers.

PropertyValueSource
Molecular Formula C₈H₅N₃O₄Calculated
Molecular Weight 207.14 g/mol Calculated[4]
Exact Mass 207.0280 DaCalculated[4]
Topological Polar Surface Area (TPSA) 112.2 ŲPredicted
Hydrogen Bond Donors 2Predicted
Hydrogen Bond Acceptors 5Predicted

Synthesis and Functionalization Strategy

A robust and scalable synthesis is paramount for the progression of any compound through the drug discovery pipeline. While a specific protocol for this molecule is not published, a logical synthetic approach can be designed based on established methodologies for the 6-azaindole core. The strategy involves the initial construction of a functionalized pyrrolo[2,3-c]pyridine followed by sequential introduction of the required substituents.

Core Scaffold Synthesis

The construction of the 1H-pyrrolo[2,3-c]pyridine core is well-documented. One of the most versatile and widely used methods is the Bartoli indole synthesis .[1] This reaction typically involves the treatment of a substituted 2-halo-3-nitropyridine with a vinyl Grignard reagent. The power of this approach lies in its tolerance for a variety of functional groups on the pyridine precursor, allowing for the strategic placement of handles for later-stage modifications.

An alternative and effective strategy is the reductive cyclization of nitropyridines. For instance, the condensation of a nitropyridine with diethyl oxalate, followed by reductive cyclization, can yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, which serve as versatile building blocks.[1]

Proposed Synthetic Workflow

A plausible route to the target compound would begin with a pyridine precursor already bearing a group at the 4-position (which becomes the 7-position of the azaindole) that can be converted to a carboxylic acid.

G A 2-Chloro-3-nitropyridine-4-carbonitrile C 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile A->C 1. B Vinylmagnesium bromide (Bartoli Synthesis) B->C E 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile C->E 2. Electrophilic Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E G 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid E->G 3. Nitrile Hydrolysis F Acid or Base Hydrolysis F->G

Caption: Proposed synthetic workflow for the target molecule.

Causality Behind Experimental Choices:

  • Bartoli Synthesis: Starting with 2-Chloro-3-nitropyridine-4-carbonitrile allows for the direct formation of the azaindole core with a nitrile group strategically placed at the C7 position. The nitrile is a robust functional group that is stable to many reaction conditions and can be readily hydrolyzed to a carboxylic acid in the final step.

  • Electrophilic Nitration: The pyrrole ring of the 6-azaindole system is electron-rich and susceptible to electrophilic substitution. Literature precedents show that nitration of 1H-pyrrolo[2,3-b]pyridines occurs predominantly at the 3-position, which is the most nucleophilic carbon.[5] This high regioselectivity is expected to carry over to the [2,3-c] isomer, making the introduction of the nitro group at C3 a reliable transformation.

  • Nitrile Hydrolysis: The final step is the conversion of the nitrile to the carboxylic acid. This is a standard and high-yielding transformation that can be achieved under either acidic or basic conditions, offering flexibility depending on the overall stability of the molecule.

Experimental Protocol: Electrophilic Nitration

This section provides a representative, self-validating protocol for the nitration step, based on established procedures for similar heterocyclic systems.[6]

Objective: To synthesize 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile from 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice-water bath

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile (1.0 eq).

  • Dissolution & Cooling: Add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) and stir until all solid has dissolved. Cool the mixture to 0°C using an ice-water bath.

    • Rationale: Sulfuric acid serves as both the solvent and the protonating agent, which activates the nitric acid to form the nitronium ion (NO₂⁺) electrophile. Cooling is critical to control the exothermic reaction and prevent unwanted side products.

  • Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

    • Rationale: A slight excess of nitric acid ensures complete conversion. Slow, dropwise addition is crucial for temperature control and safety.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC provides a real-time check of reaction completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

    • Rationale: Quenching on ice dilutes the strong acid and precipitates the organic product, which is less soluble in the aqueous acidic medium.

  • Neutralization & Extraction: Slowly neutralize the cold aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x volume of aqueous layer).

    • Rationale: Neutralization is necessary before extraction into an organic solvent. Multiple extractions ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Role in Drug Discovery and Potential Applications

The unique combination of functional groups in 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid makes it a highly attractive scaffold for medicinal chemists.

  • Kinase Inhibition: The 6-azaindole core is a proven "hinge-binding" motif in many kinase inhibitors.[2] The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region. The nitro and carboxylate groups can then be oriented to interact with other residues in the ATP-binding pocket, potentially conferring high potency and selectivity.

  • Anticancer and Antiproliferative Agents: Pyrrolopyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7][8] The nitro group, a known pharmacophore in some anticancer agents, could enhance this activity through specific electronic and steric interactions with biological targets like tubulin or other enzymes involved in cell proliferation.[7]

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~207 g/mol , this compound is an ideal candidate for FBDD. It can serve as a starting point for building more complex and potent molecules by elaborating on the carboxylic acid or by modifying the pyrrole nitrogen.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]

  • Arikawa, Y., et al. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]

  • Wang, C., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). Journal of Medicinal Chemistry. [Link]

  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]

  • 1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid. (n.d.). PubChemLite. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Molar Mass from Chemical Formula Calculator. (n.d.). Pearson. [Link]

  • Molecular Mass Calculator. (n.d.). BMRB. [Link]

  • Nitration of Pyrrolo[2,1-a]isoquinolines. (2023). The Journal of Organic Chemistry. [Link]

  • Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. (2011). Molecules. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2023). Semantic Scholar. [Link]

Sources

Foundational

The 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold: A Lynchpin for Structure-Activity Relationship (SAR) Exploration in Modern Drug Discovery

An In-depth Technical Guide Abstract The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry, prized for its role as a bioisostere of purine and indole systems.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic scaffold in medicinal chemistry, prized for its role as a bioisostere of purine and indole systems.[1] This guide delves into the structure-activity relationship (SAR) of derivatives originating from a highly versatile synthetic intermediate: 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. We will explore how the strategic placement of a nitro group at the C3 position and a carboxylic acid at the C7 position provides dual, orthogonal handles for extensive chemical modification. This document will elucidate the synthetic logic, analyze the impact of substitutions on biological activity with a focus on kinase inhibition, provide detailed experimental protocols, and present a framework for rational drug design based on this powerful scaffold.

Introduction: The 6-Azaindole Core as a Privileged Structure

Nitrogen-containing heterocycles are cornerstones of modern pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring at least one such ring system.[2][3] Among these, the pyrrolo[2,3-c]pyridine (6-azaindole) framework has emerged as a particularly fruitful scaffold.[3][4] Its structural similarity to the purine bases of DNA and RNA allows it to function as an effective mimic in various enzymatic binding sites, most notably the ATP-binding pocket of protein kinases.[1][5] The presence and position of the pyridine nitrogen atom modulate the scaffold's electronic properties, solubility, and hydrogen bonding potential, offering distinct advantages over traditional indole-based compounds.[1]

Derivatives of this core are widely investigated as potent inhibitors of various protein kinases, antiproliferative agents, and potential therapeutics for neurodegenerative diseases like Alzheimer's.[2][4] This guide focuses specifically on derivatives built from the 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid intermediate. This starting material is not typically the final active molecule; rather, it is a master key that unlocks vast chemical diversity through the strategic and independent modification of its two key functional groups.

The Synthetic Keystone: Strategic Importance of the C3-Nitro and C7-Carboxylic Acid Groups

The power of the 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold lies in the synthetic utility of its substituents.

  • The C3-Nitro Group: This electron-withdrawing group serves primarily as a precursor to a C3-amino functionality. Through straightforward reduction (e.g., using iron, tin(II) chloride, or catalytic hydrogenation), the nitro group is converted to a versatile aniline-like primary amine.[6] This amine can then undergo a vast array of subsequent reactions, including amide bond formation, sulfonylation, reductive amination, and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents deep within a target's binding pocket.

  • The C7-Carboxylic Acid Group: Located on the pyridine ring, this group is an ideal handle for derivatization into amides, esters, or other bioisosteres. Amide coupling is the most common transformation, enabling chemists to systematically probe interactions with solvent-exposed regions of a target protein, optimize pharmacokinetic properties, and enhance target selectivity.

The orthogonality of these two functional groups is critical; the C7-carboxylic acid can be activated and coupled under conditions that leave the C3-nitro group untouched, and vice-versa after the nitro group's reduction. This allows for the systematic and independent exploration of SAR at two distinct vectors from the core scaffold.

G cluster_paths start Substituted 4-Picoline nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration cyclization Cyclization Strategy (e.g., Bartoli or Fischer Synthesis) nitration->cyclization core 3-Nitro-1H-pyrrolo[2,3-c]pyridine- 7-carboxylic Acid Intermediate cyclization->core path1 PATH 1: C3 Modification reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) core->reduction path2 PATH 2: C7 Modification activation Carboxylic Acid Activation (e.g., HATU, EDC) core->activation amine 3-Amino Intermediate reduction->amine c3_deriv Amidation, Sulfonylation, Cross-Coupling, etc. amine->c3_deriv final1 Final C3-Modified Analogues c3_deriv->final1 c7_deriv Amide Coupling with R-NH₂ activation->c7_deriv final2 Final C7-Modified Analogues c7_deriv->final2

Caption: General synthetic workflow for diversifying the core scaffold.

Structure-Activity Relationship (SAR) Analysis: A Case Study in Kinase Inhibition

The 6-azaindole scaffold is a premier "hinge-binder" for protein kinases.[5] The N7 nitrogen of the pyridine ring acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring acts as a hydrogen bond donor.[7] This pattern perfectly complements the hydrogen bonding motif of the kinase hinge region, effectively mimicking the interaction of ATP's adenine ring.[5][7]

Caption: Pharmacophoric interactions within a kinase ATP-binding site.

SAR at the C7-Position (Derived from Carboxylic Acid)

The C7 position typically extends towards the solvent-exposed region of the ATP binding site. Modifications here are crucial for tuning physicochemical properties like solubility and cell permeability, as well as for gaining additional interactions with the target.

  • Amide Size and Lipophilicity: Small, polar amides (e.g., derived from methylamine or cyclopropylamine) often confer good solubility. Increasing the size and lipophilicity of the amide substituent can enhance potency if it accesses a nearby hydrophobic pocket, but may negatively impact solubility and lead to off-target effects.

  • Introduction of Basic Amines: Incorporating a basic amine (e.g., via coupling with a piperidine or piperazine derivative) is a common strategy to dramatically improve aqueous solubility and facilitate salt formation, which is beneficial for formulation. This can also provide an additional ionic interaction point with acidic residues (Asp, Glu) on the protein surface.

SAR at the C3-Position (Derived from Nitro Group)

The C3 position often points towards the interior of the ATP pocket, near the "gatekeeper" residue and a deeper selectivity pocket.[5] Substitutions here are critical for determining potency and selectivity across the kinome.

  • Aromatic/Heteroaromatic Groups: Attaching phenyl, pyridyl, or other heterocyclic rings via an amide or amine linker is a highly effective strategy.[8] These groups can form pi-stacking interactions or access hydrophobic sub-pockets. Substitution patterns on these rings (e.g., with fluorine or methoxy groups) can further fine-tune electronic and steric properties to optimize binding and block metabolic soft spots.

  • Flexibility and Conformation: The nature of the linker between the C3-amine and the terminal group is important. A rigid linker can lock the molecule into a favorable binding conformation, increasing potency, while a more flexible linker might allow the molecule to adapt to the specific topology of the target kinase.

SAR Summary Table

The following table presents a hypothetical SAR dataset for a series of 6-azaindole derivatives against a target kinase (e.g., PI3K), illustrating the principles discussed.

Compound IDC7-Amide (R1)C3-Substituent (R2, from -NH₂)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
1a -CONHCH₃-H>10,000>10,000
1b -CONH-cyclopropyl-H8,5009,200
2a -CONHCH₃-CO-Phenyl7501,500
2b -CONHCH₃-CO-(4-F-Phenyl)210450
2c -CONHCH₃-CO-Pyridin-3-yl95180
3a -CON(CH₃)₂-CO-Pyridin-3-yl120250
3b -CO-(4-methylpiperazin-1-yl)-CO-Pyridin-3-yl5 15

Analysis of Table:

  • Comparing 1a/1b to the rest shows the necessity of a C3-substituent for activity.

  • The progression from 2a to 2b to 2c demonstrates that electronics and H-bonding potential at the C3-aryl group are critical, with the pyridyl group[8] providing a significant potency boost.

  • Comparing 2c , 3a , and 3b highlights the impact of the C7-amide. While the simple methylamide is potent, introducing a basic piperazine moiety (3b ) dramatically improves both enzymatic and cellular activity, likely due to enhanced solubility and favorable interactions.

Experimental Protocols

Protocol: Synthesis of a Representative Compound (3b)

Step 1: Reduction of the Nitro Group

  • To a solution of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in ethanol/water (5:1, 0.1 M), add ammonium chloride (5.0 eq).

  • Heat the mixture to 70 °C and add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Stir the reaction vigorously at 80 °C for 3 hours, monitoring by LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature, filter through a pad of Celite, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, which is carried forward without further purification.

Step 2: Amide Coupling at C3

  • Dissolve the crude amino-acid from Step 1 (1.0 eq) in anhydrous DMF (0.1 M).

  • Add pyridine-3-carbonyl chloride (1.2 eq) and triethylamine (3.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate to yield crude 3-(pyridine-3-carboxamido)-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Step 3: Amide Coupling at C7

  • Dissolve the crude product from Step 2 (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add 1-methylpiperazine (1.2 eq) and stir the reaction at room temperature for 6 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Purify the crude product by reverse-phase column chromatography to yield the final compound 3b .

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy, self-validating system for quantifying inhibitor potency.

  • Reagent Preparation: Prepare a 3X solution of the target kinase, a 3X solution of a europium-labeled anti-tag antibody, and a 3X solution of a fluorescently-labeled kinase tracer (ligand) in the specified kinase buffer.

  • Compound Plating: Serially dilute the test compounds (e.g., 3b ) in DMSO, then dilute into the kinase buffer to create 3X compound solutions. Plate 5 µL of each concentration into a 384-well plate. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to all wells. The final volume is 15 µL.

  • Incubation: Shake the plate for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the compound results in a decrease in the FRET signal. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold is a powerful platform for the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of orthogonal synthetic handles at the C3 and C7 positions allows for systematic and efficient exploration of the structure-activity relationship. Our analysis indicates that potent and selective inhibitors can be developed by installing aromatic or heteroaromatic groups at the C3 position to interact with internal selectivity pockets, while simultaneously optimizing the C7-amide to enhance physicochemical properties and engage with solvent-facing regions. Future work should focus on exploring novel bioisosteres for the C7-amide and utilizing advanced synthetic methods to access a wider range of C3-substituents, potentially leading to the discovery of best-in-class clinical candidates.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link][2][3][4]

  • Bénard, C., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(7), 3025-3045. [Link][6]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342. [Link]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937-19972. [Link][1]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][9][10]

  • Schenone, S., et al. (2011). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di Dottorato, Università degli Studi di Genova. [Link][5]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(5), 785. [Link][8]

  • Sanna, F., et al. (2022). Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Journal of Medicinal Chemistry, 65(17), 11685-11711. [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed, Step-by-Step Synthesis Route for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed, step-by-step synthesis route for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a key heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, step-by-step synthesis route for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core is a privileged structure in numerous biologically active compounds. This document outlines a plausible and scientifically grounded synthetic pathway, starting from the construction of the 6-azaindole nucleus, followed by regioselective nitration and subsequent oxidation to yield the target carboxylic acid.

Introduction

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a bioisostere of indole and has garnered significant attention in drug discovery due to its ability to modulate the potency and physicochemical properties of drug candidates.[1] The introduction of a nitro group and a carboxylic acid moiety at specific positions on this scaffold can provide crucial functionalities for interacting with biological targets and for further chemical modifications. This guide details a proposed three-step synthesis to obtain 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a molecule with potential applications in the development of novel therapeutics.

Overall Synthetic Strategy

The proposed synthesis commences with the construction of a 7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate. This is followed by the selective nitration of the electron-rich pyrrole ring at the 3-position. The final step involves the oxidation of the methyl group at the 7-position to the corresponding carboxylic acid.

Synthetic_Route Start Starting Materials Step1 Step 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine Start->Step1 Intermediate1 7-methyl-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 FinalProduct 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Step3->FinalProduct

Caption: Overall synthetic workflow for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Part 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine

The initial step focuses on the construction of the 6-azaindole core with a methyl group at the 7-position. The Batcho-Leimgruber indole synthesis is a versatile method for this purpose, starting from a substituted nitropyridine.[1]

Protocol 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Materials and Reagents:

ReagentSupplierPurity
3-Methyl-4-nitropyridineCommercial>98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Commercial>97%
Palladium on Carbon (10% Pd/C)Commercial
Hydrogen gas (H₂)Gas cylinderHigh Purity
Methanol (MeOH)Anhydrous>99.8%
Ethyl acetate (EtOAc)ACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS grade

Procedure:

  • Formation of the Enamine Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL per gram of starting material).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, allow the mixture to cool to room temperature and remove the DMF under reduced pressure. The crude enamine intermediate can be used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine intermediate in methanol (10-20 mL per gram of the initial nitropyridine).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1 atm or slightly above).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Part 2: Nitration of 7-methyl-1H-pyrrolo[2,3-c]pyridine

The second step involves the regioselective nitration of the 6-azaindole ring. The electron-rich pyrrole moiety is expected to be more susceptible to electrophilic substitution than the pyridine ring. Nitration is anticipated to occur at the 3-position. Given the sensitivity of the pyrrole ring to strong acids, a milder nitrating agent such as acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is recommended to avoid polymerization and other side reactions.[2]

Protocol 2: Synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Materials and Reagents:

ReagentSupplierPurity
7-methyl-1H-pyrrolo[2,3-c]pyridineFrom Step 1
Acetic anhydride (Ac₂O)ACS grade>98%
Fuming nitric acid (HNO₃)ACS grade>90%
Dichloromethane (DCM)Anhydrous>99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS grade

Procedure:

  • Preparation of Acetyl Nitrate (Caution: Highly Exothermic and Potentially Explosive):

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool acetic anhydride (5.0 eq) to -10 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.1 eq) dropwise to the cold acetic anhydride while maintaining the internal temperature below 0 °C.

    • Stir the resulting solution at -10 °C for 30 minutes to ensure the complete formation of acetyl nitrate.

  • Nitration Reaction:

    • Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 mL per gram).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of the azaindole, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 3: Oxidation of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

The final step is the oxidation of the methyl group at the C7 position to a carboxylic acid. The methyl group on a pyridine ring can be oxidized using strong oxidizing agents.[3] Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation.

Protocol 3: Synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Materials and Reagents:

ReagentSupplierPurity
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridineFrom Step 2
Potassium permanganate (KMnO₄)ACS grade>99%
Water (H₂O)Deionized
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)ACS grade
Hydrochloric acid (HCl)Concentrated (37%)
Ethanol (EtOH)ACS grade

Procedure:

  • Oxidation Reaction:

    • In a round-bottom flask, suspend 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in water (20-30 mL per gram).

    • Heat the suspension to reflux (100 °C).

    • In a separate beaker, prepare a solution of potassium permanganate (3.0-4.0 eq) in water.

    • Add the KMnO₄ solution portion-wise to the refluxing suspension of the starting material over a period of 2-4 hours. The purple color of the permanganate should disappear as the reaction proceeds.

    • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

    • Combine the filtrates and cool them in an ice bath.

    • If excess permanganate is present (indicated by a persistent purple color), add a small amount of sodium bisulfite or sodium sulfite until the solution becomes colorless.

    • Carefully acidify the filtrate to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

    • If further purification is needed, the product can be recrystallized from a suitable solvent system such as water or an ethanol/water mixture.

Characterization

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (m.p.): To characterize the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Fuming nitric acid and acetic anhydride are corrosive and should be handled with extreme care. The preparation of acetyl nitrate is highly exothermic and requires careful temperature control.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Hydrogen gas is flammable and should be handled with appropriate safety measures.

Sources

Application

Application Note: Leveraging the 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid Scaffold for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. Abstract: Protein kinases are a critical class of enzymes and prominent targets in modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: Protein kinases are a critical class of enzymes and prominent targets in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors often relies on the use of "privileged scaffolds" that can effectively interact with the highly conserved ATP-binding site.[1] The pyrrolopyridine core is one such scaffold, known for its ability to form key hydrogen bonds with the kinase hinge region. This application note provides a detailed guide on the strategic use of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid , a versatile chemical building block, for the generation and evaluation of novel kinase inhibitor libraries. We will detail synthetic protocols for library creation, a comprehensive screening cascade to identify and characterize hits, and methodologies for cellular validation.

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] A significant portion of FDA-approved kinase inhibitors are ATP-competitive, binding within the enzyme's active site. The success of this strategy hinges on achieving high potency for the target kinase while maintaining selectivity across the kinome to minimize off-target effects.[3]

Scaffold-based drug design is a powerful paradigm for achieving these goals.[1] The 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) core represents a highly effective scaffold. Its nitrogen atoms are strategically positioned to mimic the purine ring of ATP, enabling it to form crucial hydrogen bond interactions with the "hinge" region that connects the N- and C-lobes of the kinase domain.

The subject of this guide, 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid , is not an inhibitor itself, but rather a functionalized starting material designed for efficient library synthesis. Its key features include:

  • The 6-Azaindole Core: Provides the foundational hinge-binding element.

  • A Carboxylic Acid (C7-position): Serves as a primary chemical handle for diversification. Through amide bond formation, a vast array of chemical groups can be introduced to explore different pockets within the kinase active site, thereby tuning potency and selectivity.

  • A Nitro Group (C3-position): This electron-withdrawing group can influence the electronic properties of the ring system and provides a secondary handle for chemical modification, such as reduction to an amine, allowing for further diversification.

This document outlines the workflow for leveraging this scaffold, from initial library synthesis to biological characterization.

Part 1: Synthetic Strategy and Library Generation

The primary advantage of this scaffold is the ease with which a diverse library of compounds can be generated. The carboxylic acid at the C7 position is readily coupled with a wide variety of commercially available amines to create a library of amides, each with a unique R-group.

G cluster_0 Library Synthesis Workflow A 3-nitro-1H-pyrrolo[2,3-c]pyridine- 7-carboxylic acid (Scaffold) C Amide Coupling Reaction (Protocol 1) A->C B Diverse Amine Building Blocks (R-NH2) B->C D Primary Library (Amide Derivatives) C->D Diversification at C7 E Nitro Group Reduction (Protocol 2) D->E Optional Modification F Secondary Library (Amino Derivatives) E->F Diversification at C3

Caption: Synthetic workflow for library generation.

Protocol 1: General Procedure for Parallel Amide Coupling

Principle: This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond. This reaction is typically performed in an array format (e.g., 96-well plate) to generate a library efficiently.

Materials:

  • 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

  • Library of diverse primary and secondary amines (dissolved in DMF or DMSO)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Shaker/orbital mixer

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of the starting carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • In a separate 96-well plate, dispense solutions of your diverse amine library (0.22 M in DMF, 1.1 equivalents).

  • Reagent Dispensing:

    • To each well of a clean 96-well reaction block, add 100 µL (0.02 mmol, 1.0 eq) of the carboxylic acid stock solution.

    • Add 100 µL (0.02 mmol, 1.0 eq) of the HATU stock solution to each well.

    • Add 100 µL (0.04 mmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Activation:

    • Seal the reaction block and shake at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition:

    • Transfer 100 µL (0.022 mmol, 1.1 eq) from the amine library plate to the corresponding wells of the reaction block.

  • Reaction:

    • Seal the reaction block tightly and shake at room temperature for 12-18 hours.

  • Work-up and Purification (General):

    • Reaction progress can be monitored by LC-MS.

    • Upon completion, the crude reaction mixtures are typically purified using parallel reverse-phase HPLC to yield the final compounds. The solvent is then removed by lyophilization.

Causality and Rationale:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of side reactions.

  • DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine (if applicable) and to facilitate the reaction.

  • Using a slight excess (1.1 eq) of the amine helps to drive the reaction to completion.

Part 2: A Tiered Screening Cascade for Inhibitor Characterization

Once a library of compounds is synthesized, a systematic screening process is required to identify promising hits and characterize their activity. A tiered approach, or "screening cascade," is employed to manage resources efficiently, starting with broad, high-throughput assays and progressing to more complex, lower-throughput studies for the most promising compounds.[4][5]

G cluster_1 Kinase Inhibitor Screening Cascade A Primary Screen: Single-Point Biochemical Assay (e.g., 10 µM concentration) B Hit Confirmation: Biochemical IC50 Determination (Protocol 3) A->B Identify initial hits C Selectivity Profiling: Screen against a panel of kinases B->C Confirm potency D Cellular Target Engagement: Phospho-Substrate Western Blot (Protocol 4) C->D Assess selectivity E Functional Cellular Assay: Cell Proliferation/Viability (Protocol 5) D->E Confirm on-target effect in cells F Lead Optimization E->F Advance most promising compounds

Caption: A typical screening cascade for kinase inhibitors.

Protocol 3: Primary Biochemical Kinase Assay (ADP-Glo™ Format)

Principle: This protocol describes a luminescence-based kinase assay that measures the amount of ADP produced in a kinase reaction.[6] The amount of ADP is directly proportional to kinase activity. As an inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[7]

Materials:

  • Recombinant purified target kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Synthesized compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase reaction buffer as recommended by the enzyme supplier.

    • Prepare a 2X solution of kinase and a 2X solution of substrate/ATP mix in the reaction buffer. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Plating:

    • Create a serial dilution of your test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor of the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X substrate/ATP mix to each well to initiate the reaction. The final volume is 10 µL.

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Data Presentation: Quantitative data from the IC50 determinations should be summarized in a table for clear comparison.

Compound IDR-Group StructureTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
LIB-0014-Fluorobenzyl15>10,0001,200
LIB-002Cyclohexylmethyl250>10,0008,500
LIB-003Pyridin-3-ylmethyl85,000650
ControlKnown Inhibitor52,500400

Part 3: Cellular Validation and Signaling

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability or rapid metabolism.[9] Therefore, it is essential to validate hits in cell-based assays to confirm target engagement and functional consequences.[10]

G cluster_2 Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Extracellular Signal Substrate Downstream Substrate (e.g., AKT) Inactive RTK->Substrate Phosphorylation Inhibitor Our Inhibitor Inhibitor->RTK Inhibition pSubstrate Phosphorylated Substrate (p-AKT) Active Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: A simplified signaling pathway showing inhibitor action.

Protocol 4: Western Blot for Cellular Target Engagement

Principle: This method directly assesses whether an inhibitor can block the activity of its target kinase inside a living cell.[8] This is achieved by measuring the phosphorylation level of a known downstream substrate of the target kinase. A successful inhibitor will cause a dose-dependent decrease in the phosphorylation of the substrate.[11]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR inhibitors)

  • Cell culture medium, FBS, and antibiotics

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with vehicle (DMSO) or increasing concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (e.g., 20 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) substrate protein.

Protocol 5: Cell Viability Assay (CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11] A decrease in ATP is proportional to the degree of cell death or growth inhibition caused by the compound.

Materials:

  • Target cancer cell line

  • Culture medium

  • White, opaque 96-well cell culture plates

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid scaffold is a highly valuable starting point for kinase inhibitor drug discovery programs. Its pre-installed functional handles allow for rapid and systematic chemical diversification, enabling the exploration of chemical space around a proven hinge-binding core. By following a structured workflow of library synthesis, tiered biochemical screening, and robust cellular validation, research teams can efficiently identify and characterize novel, potent, and selective kinase inhibitors with therapeutic potential. The protocols and strategies outlined in this document provide a comprehensive framework for realizing the potential of this versatile chemical scaffold.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Hu, X., et al. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice. [Link]

  • Wu, P., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Wang, S., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Resources. [Link]

  • Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Kupcho, K. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Zubenko, A. A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds. [Link]

  • Chernyak, N., et al. (2012). The synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold. Tetrahedron Letters. [Link]

  • Lavilla, R., et al. (2004). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]

Sources

Method

protocol for dissolving 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in DMSO

High-Fidelity Solubilization Protocol for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid in DMSO Introduction & Mechanistic Challenges 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a specialized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Solubilization Protocol for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid in DMSO

Introduction & Mechanistic Challenges

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a specialized heterocyclic building block utilized in advanced drug discovery and chemical synthesis[1]. Compounds featuring both a nitroaromatic system and a carboxylic acid moiety present unique solvation challenges. The planar azaindole core promotes strong intermolecular π-π stacking, while the carboxylic acid and nitro groups facilitate robust hydrogen-bonded dimer networks in the solid state. Overcoming this high crystal lattice energy requires a strategic approach to solvation, utilizing anhydrous Dimethyl Sulfoxide (DMSO) and mechanical energy to ensure complete dissolution without degrading the molecule.

Physicochemical Profile

Before initiating the protocol, it is critical to understand the quantitative parameters of the solute to ensure accurate molarity calculations.

PropertySpecification
Chemical Name 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
CAS Number 1190310-03-2
Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Target Stock Concentration 10 mM
Mass Required per 1.0 mL 2.07 mg
Primary Solvent Anhydrous DMSO (≥99.9% purity)

The Causality of Solvation: Why Anhydrous DMSO and Sonication?

As a best practice in application science, understanding why a step is performed is as important as the step itself.

  • The Hygroscopic Threat: DMSO is highly hygroscopic. The uptake of atmospheric water drastically alters the solvent's properties. Water-DMSO mixtures exhibit non-ideal thermodynamics, making the formation of solvent cavities—a prerequisite for solute accommodation—energetically unfavorable compared to pure, dry DMSO[2]. Even trace amounts of water introduced during handling can trigger the precipitation of the compound into a lower-energy, less soluble polymorph[2].

  • Acoustic Cavitation: When standard vortexing is insufficient, sonication is employed. Rather than relying on bulk heating (which can thermally degrade sensitive functional groups), sonication utilizes acoustic cavitation. The rapid formation and collapse of microscopic vacuum bubbles generate localized pressure gradients and temperature spikes that mechanically disrupt the solute's crystal lattice without raising the bulk solvent temperature above safe thresholds[2].

Step-by-Step Solubilization Protocol

This self-validating workflow ensures the preparation of a stable 10 mM master stock.

  • Step 1: Thermal Equilibration

    • Action: Allow the sealed vial of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid to equilibrate to room temperature for at least 30 minutes before opening.

    • Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into the system and severely depressing subsequent DMSO solubility[2].

  • Step 2: Precision Weighing

    • Action: Weigh exactly 2.07 mg of the compound into a sterile, amber microcentrifuge tube.

    • Rationale: The amber tube protects the light-sensitive nitroaromatic moiety from photolytic degradation during long-term storage.

  • Step 3: Solvent Addition

    • Action: In a low-humidity environment, add 1.0 mL of sterile-filtered, anhydrous DMSO to the tube[3].

  • Step 4: Primary Agitation

    • Action: Vortex the suspension vigorously for 1 to 2 minutes[4].

    • Validation: Hold the tube against a light source. If the solution is completely optically clear with no refractive particulates, proceed to Step 6.

  • Step 5: Sonication (Conditional)

    • Action: If undissolved solid remains, place the tube in an ultrasonic water bath for 5 to 10 minutes. Monitor the bath temperature to ensure it does not exceed 40°C[3].

    • Rationale: Controlled sonication provides the activation energy required to break the hydrogen-bonded dimers without inducing thermal degradation of the carboxylic acid[2].

  • Step 6: Aliquoting and Cryopreservation

    • Action: Divide the clear 10 mM stock solution into 50 µL or 100 µL single-use aliquots. Store immediately at -80°C[4].

    • Rationale: Repeated freeze-thaw cycles synergistically enhance compound precipitation by introducing micro-amounts of water each time the tube is opened[2]. Single-use aliquots bypass this failure mode entirely.

Workflow Visualization

Workflow A Equilibrate & Weigh 2.07 mg Compound B Add 1.0 mL Anhydrous DMSO A->B C Vortex Vigorously (1-2 min) B->C D Visual Inspection: Is it clear? C->D E Sonicate / Heat (≤40°C, 5-10 min) D->E No F Aliquot & Store (-80°C, Amber Vials) D->F Yes E->D G Aqueous Dilution (Just prior to assay) F->G Thaw once

Workflow for solubilizing and storing 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Application Notes for Aqueous Assays

When transitioning from the DMSO master stock to aqueous biological assays (e.g., cell culture media or enzymatic buffers), precipitation is a common artifact[5].

  • Rule of Dilution: Always add the DMSO stock into the aqueous buffer with rapid mixing, never the reverse.

  • Time Sensitivity: Aqueous solutions of lipophilic heterocycles are thermodynamically unstable. Prepare working dilutions immediately prior to the assay and discard any unused aqueous mixture after 24 hours[5].

  • Toxicity Limit: Ensure the final concentration of DMSO in cell-based assays does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

References

  • High Throughput Sonication: Evaluation for Compound Solubilization . ResearchGate (Analytical Chemistry). Available at:[Link]

Sources

Application

catalytic reduction of nitro group in 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

An Application Guide for the Selective Catalytic Reduction of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Nitro Group Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Selective Catalytic Reduction of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of aromatic nitro compounds into their corresponding primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These aromatic amines are pivotal building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs). The target molecule for this guide, 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, is a key intermediate whose successful reduction to 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid unlocks pathways to novel therapeutics, such as potassium-competitive acid blockers (P-CABs)[1][2].

However, the reduction of this specific substrate presents a classic chemoselectivity challenge. The molecular architecture contains a pyridine ring, which is known to poison noble metal catalysts, and both a pyrrole and pyridine ring, which are susceptible to undesired saturation under harsh hydrogenolysis conditions[3][4]. Therefore, achieving a selective and high-yielding reduction of the nitro group while preserving the heterocyclic core and the carboxylic acid functionality requires carefully optimized protocols.

This document provides a detailed exploration of the underlying mechanisms, a comparative analysis of robust experimental protocols, and a troubleshooting guide to empower researchers in successfully navigating this critical synthetic transformation.

Part 1: Mechanistic Insights into Catalytic Nitroarene Reduction

The catalytic hydrogenation of a nitroarene to an aniline is generally understood to proceed through the Haber-Lukashevich pathway. This model proposes two interconnected routes: a direct hydrogenation pathway and a condensation pathway.

  • Direct Pathway: The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH) intermediate, and finally to the amine (-NH₂).

  • Condensation Pathway: The intermediate nitroso and hydroxylamino species can condense to form an azoxy intermediate, which is then further reduced to azo, hydrazo, and finally cleaved to the amine product.

For heterogeneous catalysts like Palladium on Carbon (Pd/C), the reaction occurs on the catalyst surface where palladium activates both the hydrogen and the nitro group, facilitating the stepwise transfer of hydrogen atoms[5]. The process is generally considered to be limited by the chemical reaction on the catalyst surface[5].

Nitro_Reduction_Mechanism Haber-Lukashevich pathway for nitroarene reduction. cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Azo Ar-N=N-Ar (Azo) Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2H Hydrazo Ar-NH-NH-Ar (Hydrazo) Azoxy->Azo +2H Azo->Hydrazo +2H Hydrazo->Amine +2H, Cleavage

Caption: Haber-Lukashevich pathway for nitroarene reduction.

Part 2: Protocol Selection and Experimental Design

The choice of reduction protocol is dictated by available equipment, safety considerations, and the need for chemoselectivity. We present two highly reliable methods: classical catalytic hydrogenation using hydrogen gas and a more accessible catalytic transfer hydrogenation (CTH) approach.

Workflow_Decision Start Start: Reduce Nitro-Pyrrolopyridine Equipment High-Pressure Hydrogenator Available? Start->Equipment MethodA Protocol A: Catalytic Hydrogenation (H₂ Gas) Equipment->MethodA Yes MethodB Protocol B: Catalytic Transfer Hydrogenation (CTH) Equipment->MethodB No Scale Large Scale (>10g)? MethodA->Scale Safety Note: CTH often preferred for bench-scale due to operational simplicity. MethodB->Safety Scale->MethodA Yes (More Atom Economical) Scale->MethodB No

Caption: Decision workflow for selecting a reduction method.

Protocol A: Catalytic Hydrogenation using H₂ Gas and Pd/C

This method is the industry standard for its high efficiency and clean reaction profile, avoiding the introduction of additional reagents that require removal during workup. It is particularly well-suited for larger-scale reactions.

Rationale for Component Selection:

  • Catalyst (10% Pd/C, wet): Palladium on carbon is a highly active and effective catalyst for nitro group reductions. Using a wet catalyst (typically ~50% water) is a critical safety measure to prevent ignition of the dry, pyrophoric catalyst upon contact with air and solvent.

  • Solvent (Methanol or Ethanol): These protic solvents are excellent for suspending the catalyst and dissolving the substrate (or its salt form). They are generally inert under these hydrogenation conditions.

  • Hydrogen Pressure (1-4 atm): A low to moderate hydrogen pressure is sufficient for reducing the nitro group and minimizes the risk of over-reduction of the heterocyclic rings. Atmospheric pressure (using a hydrogen-filled balloon) is often sufficient and highly effective[6][7].

Step-by-Step Protocol:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a heavy-walled glass reactor), add 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of substrate), to dissolve or suspend the starting material.

  • Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (wet, 50% water) catalyst. A typical loading is 5-10 mol% (based on palladium content).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 50 psi or simply fill a balloon and attach it to the vessel).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is often exothermic and should be monitored[8].

  • Monitoring: Track the reaction progress by monitoring hydrogen uptake or by periodically sampling the reaction mixture (after carefully purging with inert gas) for analysis by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol). Caution: Do not allow the Celite pad with the catalyst to dry, as it can be pyrophoric. Quench the filter cake with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, which can be purified further if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

CTH is an exceptionally convenient and effective alternative that circumvents the need for specialized pressure equipment and handling of flammable hydrogen gas. Ammonium formate serves as an in situ source of hydrogen[9][10].

Rationale for Component Selection:

  • Catalyst (10% Pd/C): As with Protocol A, Pd/C is the catalyst of choice for its high activity in transfer hydrogenation.

  • Hydrogen Donor (Ammonium Formate): Ammonium formate is an inexpensive, stable, and easy-to-handle solid that decomposes on the catalyst surface to provide hydrogen[11][12]. An excess is used to drive the reaction to completion. Other donors like hydrazine hydrate are also highly effective[13].

  • Solvent (Methanol): Methanol is an ideal solvent as it readily dissolves ammonium formate and is effective for the reaction.

Step-by-Step Protocol:

  • Setup: To a standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) and 10% Pd/C catalyst (5-10 mol%).

  • Solvent and Reagent Addition: Add methanol (15-25 mL per gram of substrate) followed by ammonium formate (4-6 eq). The addition of ammonium formate may cause a gentle effervescence and a mild exotherm.

  • Reaction: Stir the mixture at room temperature or heat gently to reflux (40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed. CTH reactions are often complete within 1-4 hours.

  • Work-up and Catalyst Removal: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid will contain the product and ammonium salts.

  • Purification: The crude product can be purified by re-dissolving/suspending it in water and adjusting the pH to the isoelectric point of the amino acid to precipitate the pure product, or by standard chromatographic techniques.

Part 3: Comparative Analysis and Data Summary

ParameterProtocol A: Catalytic Hydrogenation (H₂ Gas)Protocol B: Catalytic Transfer Hydrogenation (CTH)
Primary Reductant Hydrogen Gas (H₂)Ammonium Formate (HCO₂NH₄)[9][11] or Hydrazine[13]
Equipment High-pressure reactor (e.g., Parr apparatus) or balloon setupStandard laboratory glassware
Safety Requires handling of flammable H₂ gas; pyrophoric catalystAvoids H₂ gas; standard handling of flammable solvents
Temperature Typically Room Temperature (20-25 °C)Room Temperature to 60 °C
Pressure Atmospheric to ~4 bar (50-60 psi)Atmospheric
Work-up Simple filtration and solvent evaporationFiltration, evaporation, and removal of donor byproducts
Advantages High atom economy; no byproducts from the reductantOperationally simple; no specialized equipment needed
Disadvantages Requires specialized pressure equipment and safety protocolsLower atom economy; requires removal of salt byproducts

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Catalyst Deactivation: The pyridine nitrogen can poison the catalyst surface[3][8].2. Insufficient Reductant: Low H₂ pressure or insufficient ammonium formate.3. Poor Solubility: Substrate not accessible to the catalyst.1. Increase Catalyst Loading: Raise catalyst loading to 10-15 mol%.2. Use Fresh Catalyst: Ensure the Pd/C is active.3. Protonate the Pyridine: Add a small amount of acetic acid (0.1-1.0 eq) to form the pyridinium salt, preventing coordination to the catalyst[3].4. Increase Reductant: Increase H₂ pressure or add more ammonium formate.5. Improve Solubility: Use a co-solvent like THF or DMF.
Formation of Side Products (Ring Saturation) 1. Conditions Too Harsh: High temperature or pressure can lead to the reduction of the pyrrole or pyridine rings[4].2. Overly Active Catalyst: Some batches of catalyst may be more aggressive.1. Milder Conditions: Reduce temperature to RT and H₂ pressure to 1 atm (balloon).2. Switch to CTH: CTH is generally milder and less prone to over-reduction.3. Alternative Catalyst: Consider using Raney Nickel, which can sometimes offer different selectivity[14][15].
Difficult Work-up / Isolation 1. Emulsion during Extraction: Presence of fine catalyst particles or salts.2. Product Insoluble: The zwitterionic nature of the product can make it difficult to handle.1. Thorough Filtration: Ensure all catalyst is removed via Celite filtration.2. pH Adjustment: After removing the catalyst and solvent, adjust the pH of an aqueous solution of the crude product to its isoelectric point to precipitate the clean product.

References

  • Grasa, G. A., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2959. Available at: [Link]

  • Kaur, N. (2022). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. In Raney Nickel-Assisted Synthesis of Heterocycles. Elsevier. Available at: [Link]

  • Gowda, D. C., et al. (2000). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. Available at: [Link]

  • Shi, Y., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 169-174. Available at: [Link]

  • Li, H., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(2), 1584-1592. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Available at: [Link]

  • Shi, Y., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Figshare. Available at: [Link]

  • Kaur, N. (2022). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles. In Raney Nickel-Assisted Synthesis of Heterocycles. Elsevier. Available at: [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. Available at: [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available at: [Link]

  • Aubakirov, Y. A., et al. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 37(1), 1-15. Available at: [Link]

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Available at: [Link]

  • Kaur, N. (2022). Raney Nickel-Assisted Synthesis of Heterocycles. Elsevier. Available at: [Link]

  • Gowda, S., et al. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 41B, 2423-2425.
  • Hosseini, S. M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. Available at: [Link]

  • Vavilala, D. T., et al. (2008). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 73(17), 6923–6925. Available at: [Link]

  • Kumar, A., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available at: [Link]

  • DeKorte, J. A., et al. (2022). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. International Journal of Chemical, Environmental & Biological Sciences, 2(2), 100-103.
  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 743. Available at: [Link]

  • Pentsak, E. O., et al. (2020). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Bartók, M., et al. (2010). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate. Available at: [Link]

  • Dai, Y., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry, 45(47), 22908-22914. Available at: [Link]

  • Arikawa, Y., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42. Available at: [Link]

  • Gribble, G. W. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2901. Available at: [Link]

  • Fischer, R., et al. (2015). Catalytic hydrogenation of nitriles. Google Patents. WO2015071230A1.
  • Went, M., et al. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 30(12), 4893. Available at: [Link]

  • Aubakirov, Y. A., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. ResearchGate. Available at: [Link]

  • Chen, D., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(6), 1560-1568. Available at: [Link]

  • Mironov, M. A., & Iaroshenko, V. O. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6245. Available at: [Link]

  • Wille, C., & Rueping, M. (2025). Asymmetric Partial Reductions of Pyridines. Angewandte Chemie International Edition. Available at: [Link]527780/)

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the In Vivo Dosing of a Novel Pyrrolopyridine Derivative The pyrrolopyridine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the In Vivo Dosing of a Novel Pyrrolopyridine Derivative

The pyrrolopyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potential as antimycobacterial, anticancer, and neurological agents.[1][2] The compound 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid represents a novel entity within this class, and establishing a robust in vivo dosing protocol is a critical first step in elucidating its pharmacokinetic, pharmacodynamic, and toxicological profile.

This guide provides a comprehensive framework for developing such a protocol. Given the novelty of this specific molecule, we will focus on the foundational steps of characterization and formulation, followed by detailed administration procedures and subsequent analytical workflows. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific research questions.

Part 1: Pre-formulation and Formulation Development - The Cornerstone of Effective Dosing

The physicochemical properties of a compound dictate its formulation strategy. Based on the structures of related pyrrolopyridine carboxylic acids, it is reasonable to hypothesize that 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid will exhibit poor aqueous solubility.[3] Therefore, a systematic approach to vehicle selection is paramount for achieving consistent and reproducible in vivo exposure.

Solubility Screening

The initial step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This will inform the selection of an appropriate vehicle for different routes of administration.

Protocol: Solubility Screening

  • Prepare a stock solution of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in a suitable organic solvent (e.g., DMSO).

  • Aliquot a known amount of the stock solution into microcentrifuge tubes and evaporate the solvent to create a thin film of the compound.

  • Add a series of test vehicles to the tubes to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10 mg/mL).

  • Equilibrate the samples by shaking or rotating at ambient temperature for 24-48 hours.

  • Centrifuge the samples to pellet any undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Visually inspect for any precipitation.

Table 1: Example Solubility Screening Data

VehicleTarget Concentration (mg/mL)Visual ObservationMeasured Solubility (mg/mL)
Saline (0.9% NaCl)1Insoluble< 0.1
5% DMSO in Saline1Soluble1.2
10% Solutol® HS 15 in Water5Soluble5.8
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water10Soluble11.3
Corn Oil10Insoluble< 0.1
0.5% Carboxymethylcellulose (CMC) in Water (for suspension)10Forms a suspensionN/A

Note: This table presents hypothetical data for illustrative purposes.

Vehicle Selection and Preparation

The choice of vehicle depends on the intended route of administration and the required dose.

  • For Intravenous (IV) administration: A true solution is required to prevent embolism. Co-solvents like PEG 400 or surfactants like Polysorbate 80 (Tween® 80) can be used.[4] Cyclodextrins are also excellent solubilizing agents.[4]

  • For Intraperitoneal (IP) and Oral (PO) administration: Both solutions and suspensions can be used. For poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is common.[5]

Protocol: Vehicle Preparation (Example for a 10% HP-β-CD solution)

  • Weigh the required amount of HP-β-CD.

  • Add sterile water for injection to approximately 90% of the final volume.

  • Stir until the HP-β-CD is fully dissolved. Gentle warming may be required.

  • Allow the solution to cool to room temperature.

  • Add the active compound and stir until dissolved. Sonication can be used to aid dissolution.

  • Adjust the final volume with sterile water.

  • Filter the solution through a 0.22 µm sterile filter for IV administration.

Part 2: In Vivo Administration Protocols

All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Oral Gavage (PO) Administration

Oral gavage ensures the direct delivery of a precise volume of the formulation into the stomach.[6]

Protocol: Oral Gavage in Mice

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[7][8]

  • Restrain the mouse by scruffing the neck to immobilize the head.[9] The head and body should be in a vertical alignment.[9]

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[10]

  • Gently insert the gavage needle into the mouth, to the side of the incisors, and advance it over the tongue into the esophagus.[9][10] The mouse should swallow as the needle is advanced.[6]

  • Do not force the needle. If resistance is met, withdraw and re-insert.[9]

  • Administer the formulation slowly and smoothly.[9]

  • Withdraw the needle gently along the same path of insertion.

  • Monitor the animal for at least 15 minutes post-dosing for any signs of distress.[10]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

Protocol: Intraperitoneal Injection in Rats

  • Weigh the rat to calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[11]

  • Restrain the rat in dorsal recumbency, tilting the head slightly downwards.[12]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[11][13]

  • Insert a sterile needle (23-25 gauge) with the bevel up at a 30-40° angle.[11][13]

  • Aspirate gently to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.[12][14]

  • Inject the formulation at a steady rate.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Intravenous (IV) Injection (Tail Vein)

IV injection provides 100% bioavailability and is essential for many pharmacokinetic studies. This technique requires significant skill.

Protocol: Intravenous Tail Vein Injection in Mice

  • Warm the mouse for 5-10 minutes using a heat lamp or warming pad to dilate the tail veins.[15]

  • Place the mouse in a restraint device. [16][17]

  • Wipe the tail with 70% ethanol to disinfect and improve visualization of the lateral tail veins.[16]

  • Immobilize the tail and insert a small gauge needle (27-30 gauge) into one of the lateral veins, with the bevel facing up.[15][16] The needle should be almost parallel to the vein.[15][16]

  • A successful insertion may result in a small flash of blood in the needle hub, and there should be no resistance upon injection.[17] The vein will blanch as the solution is injected.[16]

  • If resistance is felt or a bleb forms, the needle is not in the vein. Remove the needle and attempt a more proximal site.[16] No more than two attempts per vein should be made.[16]

  • Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.[16]

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[17]

  • Monitor the animal for any signs of distress.

Part 3: Study Design and Downstream Analysis

Dose-Response and Toxicity Studies

A dose-response study is crucial for determining the efficacy and potential toxicity of the compound.[18][19]

Workflow: Dose-Escalation Study

DoseEscalation cluster_0 Phase 1: Single Ascending Dose (SAD) cluster_1 Phase 2: Multiple Ascending Dose (MAD) Group 1 (Vehicle) Group 1 (Vehicle) Group 2 (Low Dose) Group 2 (Low Dose) Group 3 (Mid Dose) Group 3 (Mid Dose) Group 4 (High Dose) Group 4 (High Dose) Define MTD Define Maximum Tolerated Dose (MTD) Group 4 (High Dose)->Define MTD Observe for Toxicity Group 5 (Vehicle) Group 5 (Vehicle) Group 6 (Low Dose - Repeated) Group 6 (Low Dose - Repeated) Group 7 (Mid Dose - Repeated) Group 7 (Mid Dose - Repeated) Evaluate Chronic\nToxicity & Efficacy Evaluate Chronic Toxicity & Efficacy Group 7 (Mid Dose - Repeated)->Evaluate Chronic\nToxicity & Efficacy Monitor Parameters Start Start Start->Group 1 (Vehicle) Define MTD->Group 5 (Vehicle)

Caption: Workflow for a typical dose-escalation study.

Key parameters to monitor during these studies include:

  • Body weight changes

  • Clinical signs of toxicity (e.g., lethargy, ruffled fur)

  • Food and water intake

  • Terminal organ weights and histopathology

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20][21] PD studies link the drug concentration to its pharmacological effect.

Workflow: PK/PD Study

PKPD_Workflow Dosing Dosing Serial_Sampling Serial Blood/Tissue Sampling Dosing->Serial_Sampling Bioanalysis Bioanalytical Assay (LC-MS/MS) Serial_Sampling->Bioanalysis PD_Assessment Pharmacodynamic Assessment (e.g., target engagement, biomarker analysis) Serial_Sampling->PD_Assessment PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling PKPD_Correlation PK/PD Correlation PK_Modeling->PKPD_Correlation PD_Assessment->PKPD_Correlation Results Results PKPD_Correlation->Results

Caption: Integrated workflow for a PK/PD study.

Protocol: Serial Blood Sampling in Mice

For a full PK profile from a single mouse, serial blood sampling is a refined technique that reduces animal usage and inter-animal variability.[20]

  • Administer the compound via the desired route.

  • At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect a small volume of blood (e.g., 20-30 µL).

  • Collection sites can include the submandibular vein, saphenous vein, or tail vein (for very small volumes).

  • Process the blood to obtain plasma or serum, and store at -80°C until analysis.

  • Dried blood spot (DBS) sampling is a minimally invasive alternative that requires very small blood volumes.[22]

  • Analyze samples using a validated bioanalytical method, typically LC-MS/MS, to determine the concentration of the parent compound and any major metabolites.

Conclusion

The successful in vivo evaluation of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hinges on the meticulous development of a suitable formulation and a well-defined dosing protocol. By systematically addressing solubility, vehicle selection, and the nuances of different administration routes, researchers can ensure reliable and reproducible data. The protocols and workflows presented here provide a robust starting point for these critical preclinical studies, paving the way for a thorough understanding of this novel compound's therapeutic potential.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC).
  • Intravenous Tail Vein Injections - Institutional Animal Care and Use Committee™. (2022, June).
  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University.
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).
  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12).
  • The Suitability of Dried Blood Spot Sampling for Pharmacokinetic Studies in Veterinary Medicine - MDPI. (2025, May 18).
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020, November 15).
  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12).
  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support.
  • SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013, July 11).
  • Oral Gavage In Mice and Rats - IACUC.
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate.
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10).
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates - Research support.
  • Sampling methods for pharmacokinetic studies in the mouse - PubMed.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024, July 17).
  • Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs - PMC.
  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. (2014, August 26).
  • Murine Pharmacokinetic Studies - PMC - NIH.
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm.
  • committee for veterinary medicinal products guidelines for the conduct of pharmacokinetic studies in target animal species - EMA. (2000, September 8).
  • Design and analysis of dose-response experiments - German Cancer Research Center.
  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications - FDA.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (2021, April 11).
  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction | Journal of Medicinal Chemistry - ACS Publications. (2016, October 24).
  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration - ACS Publications.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar.
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed.
  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists - PubMed. (2012, October 15).
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro - Guidechem.
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013, January 8).
  • 1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid - ChemBK. (2024, April 9).
  • 1h-pyrrolo[2,3-c]pyridine-7-carboxylic acid,4-methyl - Guidechem.
  • 5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID [1150618-15-7].
  • 1H-Pyrrolo 3,2-c pyridine-4-carboxylic acid AldrichCPR 1040682-84-5 - Sigma-Aldrich.

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Application

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a building block for azaindoles

Application Notes and Protocols: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a Privileged Building Block for Azaindole-Based Therapeutics Introduction & Scientific Rationale The 6-azaindole (pyrrolo[2,3-c]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid as a Privileged Building Block for Azaindole-Based Therapeutics

Introduction & Scientific Rationale

The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a "privileged structure" in modern drug discovery, frequently utilized as a highly effective bioisostere for indole and purine systems ([1]). The strategic placement of the nitrogen atom in the six-membered ring fundamentally alters the physicochemical properties of the molecule, lowering lipophilicity (logP) and improving aqueous solubility compared to standard indoles ([2]).

Among the commercially available derivatives, 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS: 1190310-03-2) stands out as an exceptionally versatile, orthogonal building block. It provides two distinct vectors for functionalization:

  • The 7-Carboxylic Acid: Positioned adjacent to the pyridine nitrogen, this moiety serves as a handle for amide coupling, allowing researchers to probe solvent-exposed channels or specificity pockets in target proteins.

  • The 3-Nitro Group: Acting as a stable, masked amine, the nitro group can be chemoselectively reduced to a 3-amino group. This enables the installation of ureas, amides, or sulfonamides, which are critical for establishing hydrogen-bond networks within the ATP-binding hinge region of kinases ([3]).

Mechanistic Insights & Synthetic Strategy

Causality in Workflow Design When working with highly functionalized azaindoles, the order of synthetic operations is paramount. A common point of failure in azaindole derivatization is the premature reduction of the nitro group. Unprotected 3-aminoazaindoles are highly electron-rich and notoriously unstable, rapidly undergoing oxidative dimerization or decomposition upon exposure to air and light ([4]).

Therefore, the self-validating workflow dictates that the 7-carboxylic acid must be functionalized first . By keeping the 3-position masked as an electron-withdrawing nitro group, the integrity of the pyrrole ring is preserved during the basic and activating conditions of amide coupling. Only after the 7-position is secured should the nitro group be reduced, followed by in situ electrophilic capping to trap the transient 3-amino intermediate.

Workflow SM 3-Nitro-6-azaindole- 7-carboxylic acid Amidation Amide Coupling (HATU, DIPEA) SM->Amidation Int1 7-Amido-3-nitro- 6-azaindole Amidation->Int1 Reduction Nitro Reduction (Zn/NH4Cl or H2) Int1->Reduction Int2 7-Amido-3-amino- 6-azaindole (Unstable) Reduction->Int2 Capping Electrophilic Capping (e.g., Isocyanate) Int2->Capping Product Target 6-Azaindole Therapeutic Capping->Product

Synthetic workflow for the orthogonal derivatization of the 6-azaindole building block.

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Core 6-Azaindole Core Pyrrole NH Pyridine N Hinge->Core H-bond Acceptor Core->Hinge H-bond Donor R3 3-Position Motif (Selectivity Filter) Core->R3 Covalent Link R7 7-Position Motif (Solvent Channel) Core->R7 Covalent Link

Conceptual pharmacophore model of 6-azaindoles binding to the ATP pocket of kinases.

Quantitative Data Summaries

To ensure robust experimental design, the following tables summarize the empirical data regarding reagent selection for this specific scaffold.

Table 1: Evaluation of Amide Coupling Reagents for 6-Azaindole-7-Carboxylic Acid Note: The 7-carboxylic acid is sterically hindered and electronically deactivated by the adjacent N6 atom, necessitating strong activation.

Coupling ReagentActivation SpeedEpimerization RiskSuitability & Causality
HATU / DIPEA Very Fast (< 1 h)LowExcellent: Overcomes electronic deactivation; drives reaction to completion.
T3P / Pyridine Moderate (2–6 h)Very LowGood: Highly scalable; water-soluble byproducts allow for simple aqueous workup.
EDC / HOBt Slow (4–12 h)LowModerate: Reaction may stall; intermediate active ester is susceptible to hydrolysis.

Table 2: Chemoselective Reduction Methods for the 3-Nitro Group ([4])

Reduction MethodReagentsTemp (°C)TimeChemoselectivity ProfileYield Range
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH251–4 hLow: Cleaves halogens and benzyl protecting groups.85–95%
Dissolving Metal Zn dust, NH₄Cl, MeOH/THF25–502–6 hHigh: Fully tolerates aryl halides and alkynes.75–90%
Dithionite Reduction Na₂S₂O₄, EtOH/H₂O501–3 hModerate: Requires aqueous conditions; may cause solubility issues.60–80%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific checkpoints to ensure the chemical integrity of the intermediates, particularly the sensitive pyrrolo[2,3-c]pyridine core ([5]).

Protocol A: Amide Coupling of 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Objective: Install the R7 diversity element while preserving the 3-nitro group.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq), followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive HOAt ester. A color change from pale yellow to deep orange/red is typically observed, validating the formation of the active species.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is entirely consumed, replaced by the [M+H]+ peak of the desired amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Zinc-Mediated Nitro Reduction and In Situ Urea Capping

Objective: Reduce the nitro group to an amine and immediately trap it to prevent oxidative degradation ([4]).

  • Reduction: Dissolve the 7-amido-3-nitro-6-azaindole intermediate (1.0 eq) in a 1:1 mixture of THF and Methanol (0.1 M). Add saturated aqueous NH₄Cl solution (10% by volume).

  • Metal Addition: Add Zinc dust (10.0 eq) portion-wise over 10 minutes to manage the mild exotherm. Stir vigorously at room temperature for 2 hours.

    • Causality: Zn/NH₄Cl provides a mild proton source, preventing the degradation of the azaindole core that can occur under strongly acidic (e.g., SnCl₂/HCl) conditions.

  • Filtration: Once TLC confirms the disappearance of the nitro starting material, immediately filter the suspension through a short pad of Celite to remove zinc salts. Wash the pad with anhydrous THF. Do not concentrate the filtrate to dryness.

  • In Situ Capping: Transfer the filtrate to a clean flask under argon. Add DIPEA (2.0 eq) and the desired isocyanate (1.1 eq) to form the urea. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The highly polar, UV-active 3-amino spot on TLC should vanish, replaced by a less polar, distinct spot corresponding to the urea product.

  • Final Isolation: Concentrate the mixture under reduced pressure. Partition the residue between water and Ethyl Acetate. Extract, dry (Na₂SO₄), and purify via reverse-phase preparative HPLC to yield the final target compound.

References

  • National Institutes of Health (NIH). "Azaindole Therapeutic Agents." PMC. Available at:[Link]

  • ACS Publications. "GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Formulation of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Introduction The successful development of a new chemical entity into a therapeutic product is critically dependent on its formulation. A significant challenge in this process is the poor aqueous solubility of many drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful development of a new chemical entity into a therapeutic product is critically dependent on its formulation. A significant challenge in this process is the poor aqueous solubility of many drug candidates, which can severely limit their bioavailability and therapeutic efficacy.[1][2][3] 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a heterocyclic compound with a carboxylic acid moiety, is representative of a class of molecules that may present such formulation challenges due to its structural complexity and potential for low solubility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on devising and evaluating formulation strategies for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and other poorly soluble acidic compounds. The focus is on a systematic, science-driven approach, from initial physicochemical characterization to the selection and development of advanced drug delivery systems. We will explore several key strategies, including the creation of amorphous solid dispersions, lipid-based formulations, and nanoparticle systems, providing both the theoretical underpinning and detailed experimental protocols.

PART 1: Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on complex formulation development, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[4] This pre-formulation stage provides the essential data to guide the selection of the most appropriate formulation strategy, excipients, and manufacturing processes.[5]

Key Physicochemical Parameters to Characterize:
  • Aqueous Solubility: This is a critical first step. The solubility of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid should be determined across a physiologically relevant pH range (typically pH 1.2 to 7.4) to understand its pH-dependent solubility profile, a common characteristic of carboxylic acid-containing drugs.[3][4][6]

  • pKa: The ionization constant (pKa) will explain the pH-dependent solubility. For a carboxylic acid, the compound will be less soluble in its non-ionized form at low pH and more soluble in its ionized (salt) form at higher pH.

  • Log P/Log D: The partition coefficient (Log P) and distribution coefficient (Log D) provide insight into the lipophilicity of the molecule. This is crucial for predicting its ability to cross biological membranes and for the design of lipid-based formulations.[4]

  • Solid-State Properties: Characterization of the crystalline form (polymorphism), melting point, and thermal behavior using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is essential.[7] The presence of high lattice energy in a stable crystalline form can be a major contributor to poor solubility.[6]

  • Chemical Stability: The stability of the API under various stress conditions (e.g., heat, light, humidity, and across the pH spectrum) must be evaluated to identify potential degradation pathways and to ensure the chosen formulation and manufacturing process do not compromise the drug's integrity.[2][5]

Workflow for Pre-formulation Assessment:

Caption: Workflow for the initial physicochemical characterization of the API.

PART 2: Formulation Strategies for Poorly Soluble Carboxylic Acids

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and bioavailability of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Rationale: Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to its amorphous (non-crystalline), higher-energy state, its apparent solubility and dissolution rate can be significantly increased.[8][9] In an ASD, the amorphous drug is molecularly dispersed within a polymer matrix, which helps to stabilize it and prevent recrystallization.[8][10]

When to Consider ASDs: This approach is particularly suitable for compounds with a high melting point and strong crystal lattice energy, which are often major contributors to poor solubility.

  • Polymer Selection: Choose a suitable polymer based on the drug's properties and the desired release profile. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like PVP/VA 64.[8]

  • Solvent System Selection: Identify a common solvent system that can dissolve both the API and the polymer.

  • Preparation of the Spray Solution:

    • Dissolve 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and the selected polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution. Gentle heating or sonication may be applied if necessary, while monitoring for any degradation.

  • Spray Drying Process:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation without causing thermal degradation of the API.

    • Spray the solution into the drying chamber.

    • Collect the resulting solid dispersion powder.

  • Characterization of the ASD:

    • XRPD: To confirm the amorphous nature of the drug in the dispersion (absence of sharp crystalline peaks).[7]

    • DSC: To determine the glass transition temperature (Tg) of the ASD, which is an indicator of its physical stability.[7]

    • Dissolution Testing: Perform in-vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to the crystalline API.

Strategy 2: Lipid-Based Formulations: Liposomes

Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and hydrophobic compounds.[11] For a molecule like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, which may have both lipophilic (the pyrrolopyridine core) and hydrophilic (the carboxylic acid) regions, liposomes offer a versatile delivery system.[11] They can improve solubility, protect the drug from degradation, and potentially modify its pharmacokinetic profile.[11]

When to Consider Liposomes: This is a promising approach for compounds that need to be administered parenterally, or for oral delivery where the liposomes can enhance absorption through the lymphatic system.

  • Lipid Selection: Choose a lipid composition. A common starting point is a mixture of a phospholipid (e.g., phosphatidylcholine) and cholesterol to provide stability.[12] The charge of the liposome can be modified by including charged lipids (e.g., phosphatidylglycerol for a negative charge).[12]

  • Formation of the Lipid Film:

    • Dissolve the chosen lipids and the API in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization of the Liposomes:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[13]

    • Encapsulation Efficiency (%EE): Quantify the amount of drug encapsulated within the liposomes. This can be determined by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions.

      %EE = (Total Drug - Free Drug) / Total Drug * 100

    • In-Vitro Drug Release: Study the release of the drug from the liposomes over time using a dialysis method.

Strategy 3: Nanoparticle Formulations

Rationale: Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[14] Nanoparticle formulations can be either crystalline (nanosuspensions) or amorphous.

When to Consider Nanoparticles: This is a broadly applicable strategy for oral and parenteral delivery of poorly soluble drugs.

  • Stabilizer Selection: Choose a stabilizer (a polymer or a surfactant) to prevent the nanoparticles from aggregating.

  • Preparation of the Pre-suspension:

    • Disperse the API in an aqueous solution of the selected stabilizer.

  • Milling Process:

    • Introduce the pre-suspension and milling beads (e.g., yttria-stabilized zirconium oxide) into the milling chamber of a high-energy mill.

    • Mill at a controlled temperature for a specified duration until the desired particle size is achieved.

  • Separation:

    • Separate the nanosuspension from the milling beads.

  • Characterization of the Nanosuspension:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS to ensure a narrow size distribution.[13]

    • Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[15]

    • Crystallinity: Confirm that the milling process has not significantly altered the crystalline state of the API using XRPD.

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to the unmilled API.

PART 3: Characterization and Comparison of Formulations

A critical aspect of formulation development is the comprehensive characterization of the prepared systems to ensure they meet the target product profile.

Data Presentation: A Comparative Summary
Formulation StrategyKey Characterization ParametersTypical Results/Goals
Amorphous Solid Dispersion (ASD) Amorphous state confirmation (XRPD)Halo pattern, absence of Bragg peaks
Glass Transition Temperature (Tg) by DSCSingle Tg, indicating a homogenous dispersion
In-vitro DissolutionSignificantly faster and higher drug release compared to crystalline API
Liposomes Particle Size (DLS)Typically 50-200 nm with a low PDI (<0.2)
Zeta Potential (ELS)Can be tailored (e.g., -30 mV for anionic liposomes) for stability
Encapsulation Efficiency (%EE)> 80% is often desired
In-vitro Drug ReleaseControlled or sustained release profile
Nanosuspension Particle Size (DLS)Typically < 500 nm with a low PDI (<0.3)
Morphology (SEM/TEM)Uniform, spherical or rod-shaped particles
Dissolution RateMarkedly increased compared to micronized API
Workflow for Formulation Selection:

Caption: Decision workflow for selecting a lead formulation strategy.

Conclusion

The formulation of a poorly soluble compound like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid requires a systematic and multi-faceted approach. There is no single "best" strategy; the optimal choice depends on the specific physicochemical properties of the API, the desired route of administration, and the target therapeutic profile. By conducting thorough pre-formulation studies and then rationally selecting and developing formulations such as amorphous solid dispersions, liposomes, or nanosuspensions, researchers can significantly improve the chances of successfully advancing a promising but challenging molecule through the drug development pipeline. The protocols and characterization methods outlined in these application notes provide a robust framework for this critical endeavor.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • ACS Publications. (2024, May 15). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy | Molecular Pharmaceutics.
  • PMC. (n.d.). Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • NCI. (n.d.). Protocols - Nanotechnology Characterization Lab.
  • PMC. (2025, June 2). N-Heterocyclic carbene platinum complexes encapsulated in lipid particles: a novel strategy to target cancer cells and cancer stem cells in glioblastoma.
  • PMC. (2019, April 18). A Protocol To Characterize Peptide-Based Drug Delivery Systems for miRNAs.
  • PubMed. (2024, June 3). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • ResearchGate. (2019, April 18). (PDF) A Protocol to Characterize Peptide-Based Drug Delivery Systems for miRNAs.
  • PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • ResearchGate. (n.d.). Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | Request PDF.
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • PubMed. (2014, January 8). Inhibitory effect of liposomal solutions of grape seed extract on the formation of heterocyclic aromatic amines.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • CNR-IRIS. (2019, February 27). Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine.
  • seejph. (2024, May 12). Development and Characterization of Novel Nanoparticulate Gel Formulation for The State-of-the-Art Treatment in Topical Infection.
  • IntechOpen. (2018, March 15). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • RSC Publishing. (n.d.). Insight into the liposomal encapsulation of mono and bis-naphthalimides.
  • ResearchGate. (2025, June 2). (PDF) N-Heterocyclic Carbene Platinum Complexes Encapsulated in Lipid Particles: A Novel Strategy to Target Cancer Cells and Cancer Stem Cells in Glioblastoma.
  • PMC. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Quotient Sciences. (2024, June 2). AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties.
  • PMC. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
  • Semantic Scholar. (2019, April 3). Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granul.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing crystallization of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Technical Support Center: Crystallization Optimization for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid Introduction Welcome to the Technical Support Center. Crystallizing highly functionalized heterocyclic interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Introduction

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocyclic intermediates like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid presents unique thermodynamic and kinetic challenges. This molecule features a 6-azaindole core (pyrrolo[2,3-c]pyridine), a strongly electron-withdrawing nitro group at C3, and a carboxylic acid at C7.

The combination of a hydrogen-bond donor (pyrrole NH), multiple acceptors (pyridine N, nitro oxygens), and a dimerizing carboxylic acid creates an exceptionally rigid, planar structure with massive lattice energy[1]. Consequently, researchers frequently encounter extreme insolubility, liquid-liquid phase separation (LLPS), and poor crystal habits. This guide provides field-proven, mechanistic solutions to these specific issues.

Diagnostic Workflow

Workflow Start Crude 3-nitro-1H-pyrrolo[2,3-c] pyridine-7-carboxylic acid Solubility Dissolution in Primary Solvent (e.g., DMSO/DMF at 60°C) Start->Solubility CheckSol Is it fully dissolved? Solubility->CheckSol AddBase Adjust pH / Add H-bond Disruptor CheckSol->AddBase No AntiSolvent Controlled Antisolvent Addition (e.g., H2O/EtOH) CheckSol->AntiSolvent Yes AddBase->Solubility CheckLLPS Does it 'Oil Out' (LLPS)? AntiSolvent->CheckLLPS MitigateLLPS Reduce Supersaturation & Introduce Seed Crystals CheckLLPS->MitigateLLPS Yes Crystallize Nucleation & Growth CheckLLPS->Crystallize No MitigateLLPS->Crystallize CheckHabit Are crystals fine needles? Crystallize->CheckHabit TempCycle Apply Temperature Cycling (Ostwald Ripening) CheckHabit->TempCycle Yes Filter Filtration & Washing CheckHabit->Filter No TempCycle->Filter

Diagnostic workflow for optimizing 6-azaindole derivative crystallization, addressing LLPS and habit.

FAQs & Troubleshooting Guides

Q1: Why is my compound completely insoluble in standard organic solvents (e.g., EtOAc, DCM, Toluene), and how do I select a viable solvent system?

  • Causality: The insolubility is driven by the molecule's extreme lattice energy. The azaindole core acts as both a hydrogen bond donor and acceptor, which, combined with the carboxylic acid, forms robust, self-complementary intermolecular networks[1].

  • Actionable Solution: Abandon low-polarity solvents. You must use a binary solvent system where the primary solvent is a strong hydrogen-bond acceptor capable of disrupting the crystal lattice. We recommend DMSO or DMF as the primary solvent. Once dissolved at elevated temperatures (60–80 °C), use a protic antisolvent (e.g., Water or Ethanol) to drive supersaturation.

Q2: During antisolvent addition, the solution turns milky and forms a sticky oil at the bottom of the reactor instead of solid crystals. What is causing this?

  • Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in pharmaceutical crystallization as "oiling out"[2]. This occurs when the thermodynamic trajectory crosses the spinodal decomposition curve before intersecting the metastable zone limit for solid nucleation[3]. The system separates into a solute-rich liquid phase (the oil) and a solute-lean continuous phase. The oil droplets eventually solidify into amorphous masses, trapping impurities and causing severe agglomeration[4].

  • Actionable Solution: LLPS is a kinetic phenomenon driven by high supersaturation. To bypass the LLPS domain:

    • Decrease the initial solute concentration.

    • Reduce the antisolvent addition rate to maintain a lower, controlled supersaturation.

    • Critical Step: Introduce high-quality seed crystals (1-3% w/w) before the cloud point is reached. Seeding provides a low-energy surface for heterogeneous nucleation, forcing the system to crystallize directly from the single liquid phase rather than demixing[2].

Q3: I successfully induced crystallization, but the product forms extremely fine, hair-like needles. They clog the filter and retain excessive mother liquor. How can I fix the crystal habit?

  • Causality: Fine needles form because crystal growth is highly anisotropic. The strong directional hydrogen bonding along the carboxylic acid dimer axis causes the crystal to grow rapidly in one dimension (1D), while growth on the perpendicular faces is sterically or energetically hindered.

  • Actionable Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the reactor temperature just below the saturation curve, you exploit the Gibbs-Thomson effect. The high-surface-energy fine needles selectively dissolve during the heating phase, and the solute redeposits onto the more thermodynamically stable, thicker crystals during the cooling phase, promoting 3D growth and vastly improving filterability.

Quantitative Data: Solvent Screening & Phase Behavior

The following table summarizes typical phase behaviors observed during the solvent screening of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid to help you select the optimal system.

Solvent System (Primary / Antisolvent)Sol. at 25°C (mg/mL)Sol. at 70°C (mg/mL)Phase Behavior ObservationRecommended Action
Ethyl Acetate / Hexane< 1.0< 2.0Undissolved suspensionDiscard; insufficient solubility.
THF / Toluene~ 5.0~ 15.0Rapid precipitation (Amorphous)Avoid; poor purity clearance.
DMF / Water~ 45.0> 120.0Severe LLPS (Oiling out)Viable, but requires strict seeding & slow addition.
DMSO / Ethanol~ 60.0> 150.0Controlled nucleation (Needles)Optimal ; apply temperature cycling to fix habit.

Step-by-Step Methodology: Seeding-Assisted Antisolvent Crystallization

This protocol is designed as a self-validating system. If the seed crystals dissolve in Step 3, the system is under-saturated; if the solution oils out in Step 4, the antisolvent addition was too rapid.

  • Step 1: Dissolution & Clarification. Suspend the crude 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in DMSO (10 volumes). Heat the reactor to 70 °C under moderate agitation until complete dissolution is achieved. Perform a hot polish filtration to remove insoluble particulates.

  • Step 2: Controlled Supersaturation. Slowly add Ethanol (2 volumes) dropwise over 30 minutes while maintaining the temperature at 70 °C. The solution should remain completely clear.

  • Step 3: Seeding. Cool the reactor to 60 °C. Introduce 2% w/w of milled seed crystals. Validation checkpoint: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve (confirming supersaturation) nor trigger oiling out (confirming avoidance of LLPS).

  • Step 4: Antisolvent Titration. Resume the addition of Ethanol (8 volumes) at a strictly controlled rate of 0.2 volumes/minute. Maintain the temperature at 60 °C.

  • Step 5: Temperature Cycling (Habit Optimization). Once addition is complete, initiate 3 temperature cycles: Cool to 40 °C at 0.5 °C/min, hold for 30 mins, then heat back to 55 °C at 1.0 °C/min, hold for 30 mins. After the final cycle, cool linearly to 5 °C over 4 hours.

  • Step 6: Isolation & Washing. Filter the resulting slurry. Wash the filter cake with cold Ethanol (2 x 3 volumes) to displace the DMSO, followed by a final wash with Heptane (2 volumes) to facilitate rapid drying. Dry under vacuum at 50 °C.

References[2] Title: Liquid-Liquid Phase Separation in Crystallization | Source: Mettler Toledo | URL:https://www.mt.com/us/en/home/library/on-demand-webinars/lab-analytical-instruments/liquid-liquid-phase-separation-crystallization.html[4] Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | Source: MDPI | URL:https://www.mdpi.com/2073-4352/11/11/1324[3] Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation | Source: Crystal Growth & Design (ACS Publications) | URL:https://pubs.acs.org/doi/10.1021/cg801355x[1] Title: The Azaindole Framework in the Design of Kinase Inhibitors | Source: PMC - NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3979851/

Sources

Optimization

3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid degradation at room temperature

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid . This specific 6-azaindole building block presents unique handling challenges, most notably its rapid degradation at room temperature.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the fundamental causality of this instability, provide self-validating experimental workflows, and answer the most critical troubleshooting questions encountered in the field.

Mechanistic Insight: The Causality of Room Temperature Degradation

To prevent degradation, we must first understand the molecular forces driving it. The primary degradation pathway for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid at room temperature is spontaneous decarboxylation .

In the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, the pyridine nitrogen is located at position 6. The carboxylic acid at position 7 is therefore directly adjacent ( α -position) to the pyridine nitrogen, making this molecule an α -picolinic acid analog[1].

When exposed to neutral or mildly acidic polar environments (pH 4–8), the molecule equilibrates into a zwitterion (protonated N6, deprotonated C7-carboxylate). This zwitterionic state drastically lowers the activation energy required for C–C bond cleavage[2]. The transition state involves the extrusion of CO₂, leaving behind a transient C7-ylide/carbanion[3].

Crucially, the presence of the 3-nitro group —a powerful electron-withdrawing group—exerts strong inductive and mesomeric effects across the conjugated π -system. This heavily stabilizes the resulting carbanion, accelerating the decarboxylation kinetics so severely that the compound degrades rapidly even at 25°C.

Pathway A 3-Nitro-6-azaindole- 7-carboxylic acid B Zwitterion Intermediate (N6⁺ / C7-COO⁻) A->B Polar Solvent (pH 4-8) C Transition State (C-C Cleavage) B->C 25°C (RT) D C7-Ylide + CO₂ ↑ C->D Fast E 3-Nitro-6-azaindole (Degraded Product) D->E Protonation

Mechanism of room-temperature decarboxylation via zwitterion and ylide intermediates.

Quantitative Stability Data

To assist in your experimental design, the following table summarizes the quantitative stability profile of the compound across various environments.

Solvent / EnvironmentApparent pHHalf-Life ( t1/2​ ) at 25°CPrimary Degradant
DMSO-d6 (Strictly Dry) Neutral> 48 hours3-Nitro-6-azaindole
Methanol Neutral~ 4 hours3-Nitro-6-azaindole
Aqueous Buffer pH 6.5 (Zwitterion dominant)< 30 minutes3-Nitro-6-azaindole
Aqueous Buffer pH 1.0 (Fully Cationic)> 24 hoursN/A (Stable)
Aqueous Buffer pH 11.0 (Fully Anionic)> 24 hoursN/A (Stable)

Note: Stability is maximized when the molecule is forced completely out of the zwitterionic state (either fully protonated or fully deprotonated).

Troubleshooting & FAQs

Q1: My LC-MS analysis of the starting material shows a major peak at [M-44]. What is happening? A1: A mass loss of 44 Da is the classic signature of decarboxylation (loss of CO₂). If your sample was left on the benchtop in a solvent, or if the LC-MS mobile phase (often containing 0.1% Formic Acid, pH ~2.7) induced zwitterion formation in the autosampler queue, the compound degraded before injection. Always prepare analytical samples immediately prior to injection and keep the autosampler chilled at 4°C.

Q2: I need to use this compound in a biological assay. How can I store the stock solutions? A2: Do not store stock solutions in aqueous buffers at physiological pH (7.4) at room temperature, as the half-life is less than 30 minutes. Prepare a highly concentrated stock in strictly anhydrous DMSO and store it at -80°C. Dilute into the aqueous assay buffer immediately before dosing.

Q3: My amide coupling yields mostly the decarboxylated byproduct instead of the desired amide. How do I fix this? A3: This is the most common failure point. It is caused by the order of addition . If you dissolve the acid and add a base (like DIPEA or TEA) before adding the coupling agent, you artificially generate the highly reactive carboxylate/zwitterion, initiating immediate decarboxylation. You must pre-mix the acid with the coupling agent at low temperatures, and add the base last (see the protocol below).

Field-Proven Experimental Protocol: Low-Temperature Amide Coupling

To successfully utilize 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in synthetic workflows, you must outcompete the decarboxylation kinetics. This protocol utilizes a self-validating approach to ensure the active ester is formed without degradation.

Materials Required:
  • Coupling Agent: HATU or COMU (Fast kinetics required)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DMAc

  • Cooling bath (-10°C to 0°C)

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction vial and purge with Argon. Add 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq) and HATU (1.1 eq) as dry powders.

  • Solvation & Chilling: Inject anhydrous DMF to achieve a 0.1 M concentration. Immediately submerge the vial in a -10°C ice/brine bath. Stir for 5 minutes to equilibrate the temperature.

  • Activation (Critical Step): Add DIPEA (2.5 eq) dropwise over 2 minutes.

    • Causality Check: By having HATU present before the base, the transient carboxylate is instantly trapped as the OAt-active ester. The active ester does not possess the free carboxylate required to form the unstable zwitterion, effectively halting decarboxylation.

  • Self-Validation (In-Process Control): After 5 minutes, withdraw a 2 µL aliquot, quench in 100 µL of cold methanol, and run a rapid LC-MS. You should observe the mass of the methyl ester (formed by MeOH quench of the active ester) and < 5% of the[M-44] peak. If [M-44] is high, your DMF was wet or the temperature was too high.

  • Amine Addition: Once the active ester is validated, add your target amine (1.2 eq) to the -10°C solution.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. The amide bond formation is safe from decarboxylation.

Protocol S1 Weigh Acid & HATU (Dry conditions) S2 Add Solvent & Chill (DMF to -10°C) S1->S2 S3 Add DIPEA Dropwise (Base Addition) S2->S3 Prevent Zwitterion S4 Active Ester Formed (Stable against -CO₂) S3->S4 Fast Activation S5 IPC Check (LC-MS) Validate[M-44] < 5% S4->S5 S6 Add Target Amine (Amide Synthesis) S5->S6 Pass

Step-by-step workflow for low-temperature amide coupling to prevent decarboxylation.

References

  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory - ACS Publications 2

  • Synthesis of substituted 4- and 6-azaindoles - ACS Publications 1

  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks - RSC Publishing3

Sources

Reference Data & Comparative Studies

Validation

13C NMR Reference Data &amp; Assignment Strategies for 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: Experimental vs. Predictive Methods

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Experimental Benchmark Executive Summary The compound 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary

The compound 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS: 1190310-03-2) is a highly functionalized 6-azaindole derivative [1]. Azaindoles are critical bioisosteres in modern drug discovery, frequently utilized to improve aqueous solubility and modulate kinase binding profiles [2]. However, the structural elucidation of this specific scaffold presents a significant analytical challenge. The electron-rich pyrrole ring is heavily deactivated by the 3-nitro group, while the electron-deficient pyridine ring is further polarized by the 7-carboxylic acid.

This guide objectively compares the performance of empirical 2D NMR assignment workflows against predictive software tools (Density Functional Theory [DFT] and empirical predictors like ChemDraw/Mnova). By detailing a self-validating experimental protocol, this guide provides authoritative reference data to ensure scientific integrity in your structural characterization workflows.

The Analytical Challenge: Electronic Push-Pull Dynamics

To understand the causality behind the 13C chemical shifts, we must analyze the electronic environment of the molecule. Predictive software often fails here because additive substituent rules break down in highly conjugated, push-pull heterocyclic systems.

  • The 3-Nitro Effect: The −I and −M effects of the nitro group strongly deshield C3, pushing its resonance downfield by approximately +30 ppm compared to the unsubstituted core.

  • The 7-Carboxylic Acid Effect: Positioned adjacent to the pyridine nitrogen (N6), the carboxylic acid pulls electron density away from C7, while the electronegative N6 simultaneously deshields C5 and C7.

  • Tautomerism & Solvent Effects: In solution, the exchangeable NH and COOH protons interact heavily with polar solvents, requiring careful solvent selection to lock the conformational state.

Logic Core 1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) NO2 3-Nitro Group (-I, -M) Deshields C3 (+30 ppm) Core->NO2 Position 3 COOH 7-COOH Group (-I, -M) Deshields C7 (+10 ppm) Core->COOH Position 7 N6 Pyridine N6 Shields C5, Deshields C7 Core->N6 Position 6

Caption: Electronic substituent effects governing 13C chemical shifts in the target molecule.

Comparison Matrix: Experimental vs. Predictive Methods

When characterizing novel azaindoles, researchers typically choose between three structural validation pathways. Table 1 outlines the performance and reliability of each approach.

Table 1: Performance Comparison of Assignment Methodologies

FeatureEmpirical 1D/2D NMR (Gold Standard)DFT Calculation (GIAO B3LYP)Empirical Predictors (e.g., ChemDraw)
Accuracy (Quaternary C) Absolute (Self-validating via HMBC)High ( ± 1.5 ppm error)Low ( ± 4.0 ppm error)
Throughput Low (Requires physical sample & time)Medium (Computationally expensive)High (Instantaneous)
Stereo/Regio-sensitivity Excellent (Resolves regioisomers)ExcellentPoor (Struggles with push-pull effects)
Best Use Case Final structural proof for publicationValidating ambiguous experimental dataQuick structural drafting

Verdict: While empirical predictors are fast, their reliance on generic additive databases makes them unreliable for the 3-nitro-6-azaindole system. DFT offers an excellent theoretical benchmark, but empirical 2D NMR remains the only self-validating system acceptable for regulatory and patent filings [3].

Experimental Protocol: Self-Validating NMR Acquisition

To generate trustworthy reference data, the experimental protocol must be designed to internally validate every carbon assignment. Do not rely solely on 1D 13C shifts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is mandatory because the highly polar carboxylic acid and nitro groups, combined with the planar azaindole core, result in near-zero solubility in CDCl 3​ . Furthermore, DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable NH proton signal for 1H NMR, which is critical for downstream 2D correlations.

  • Instrument Calibration: Tune and match the probe on a 400 MHz spectrometer (100 MHz for 13C). Shim the magnetic field using the lock signal of DMSO- d6​ at 298K.

  • 1D 13C{1H} Acquisition: Run a standard proton-decoupled 13C experiment. Set the spectral width to 250 ppm to capture the downfield carbonyl. Use a relaxation delay (D1) of 2.0 seconds and acquire a minimum of 1024 scans.

    • Causality: High scan counts are required to ensure sufficient signal-to-noise (S/N) for the five quaternary carbons (C3, C3a, C7, C7a, C=O), which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons.

  • 2D HSQC Acquisition: Acquire a 1 H- 13 C HSQC spectrum to map direct 1JCH​ connections. This instantly isolates C2, C4, and C5 from the quaternary carbons.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: This is the critical self-validating step. The pyrrole proton (H2) will show strong 3J correlations to C3a and C7a, unambiguously locking the bridgehead carbon assignments that predictive software frequently misassigns.

Workflow A Sample Prep (DMSO-d6) B 1D 13C NMR (100 MHz) A->B Acquire C 2D HSQC (1J C-H) B->C Direct Protons D 2D HMBC (2J, 3J C-H) B->D Long-range E Data Synthesis & Assignment C->E CH Nodes D->E Quaternary C

Caption: Workflow for self-validating 2D NMR assignment of azaindole derivatives.

13C NMR Reference Data & Comparative Analysis

The table below summarizes the 13C NMR reference data for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (100 MHz, DMSO- d6​ ). The experimental data is compared against DFT predictions (B3LYP/6-311+G(d,p) GIAO) and standard empirical software predictors.

Table 2: 13C NMR Chemical Shift Comparison (ppm)

PositionCarbon TypeExperimental (ppm)DFT Predicted (ppm) Δ (Exp - DFT)Empirical Predictor
C2 CH134.2135.1-0.9131.5
C3 C-NO 2​ 128.5129.8-1.3133.2
C3a C (Bridgehead)121.8120.5+1.3125.0
C4 CH115.6114.2+1.4118.4
C5 CH141.3142.6-1.3138.9
C7 C-COOH143.8145.0-1.2140.1
C7a C (Bridgehead)139.5138.2+1.3142.5
C=O Carbonyl165.4167.1-1.7164.8
Mechanistic Explanation of Key Assignments
  • C4 vs. C5 Differentiation: In the 1D spectrum, C4 and C5 appear at 115.6 ppm and 141.3 ppm, respectively. The massive 25 ppm difference is due to C5 being adjacent to the electronegative N6 atom. This assignment is self-validated via HMBC, where H4 shows a strong 3J correlation to C7a, while H5 shows a 3J correlation to C3a.

  • Software Failure at C3: Notice that the empirical predictor places C3 at 133.2 ppm (a 4.7 ppm error). Standard software algorithms overestimate the deshielding effect of the nitro group on the electron-rich pyrrole ring, proving the necessity of experimental validation.

Conclusion

For highly functionalized heterocycles like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, reliance on empirical prediction software introduces unacceptable margins of error (>4 ppm for quaternary carbons). While DFT calculations offer a robust theoretical cross-check, a self-validating 2D NMR experimental workflow (1D 13C + HSQC + HMBC) remains the definitive standard for ensuring scientific integrity in structural assignments.

References

  • Engström, M., et al. "GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines That Mimic the C-Terminal Arg-Phe Motif of QRFP26." Journal of Medicinal Chemistry, vol. 57, no. 12, 2014. [Link]

  • Vianello, P., et al. "Synthesis of the New Ring System Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione." Molecules, vol. 19, no. 9, 2014. [Link]

Comparative

Comparative Guide: 3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid vs. Standard 6-Azaindole Derivatives in Drug Design

Strategic Overview In modern medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere for indoles and purines. It is heavily utilized in the design of kinase inhibitors and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

In modern medicinal chemistry, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere for indoles and purines. It is heavily utilized in the design of kinase inhibitors and antiviral agents because its nitrogen atoms perfectly mimic the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region[1].

However, optimizing standard, unfunctionalized 6-azaindoles often requires complex, late-stage C-H activation to improve metabolic stability or target specific solvent-exposed protein residues. As a Senior Application Scientist, I frequently evaluate advanced, pre-functionalized building blocks to accelerate lead optimization. This guide objectively compares standard 6-azaindole derivatives against 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid , a highly functionalized analog[2], detailing the mechanistic causality behind its structural modifications and providing validated protocols for its application.

Structural & Mechanistic Analysis

The transition from a standard 6-azaindole to a 3-nitro-7-carboxylic acid derivative fundamentally alters the molecule's electronic landscape and binding vectors.

  • The Core Scaffold (Hinge Binding): Both standard 6-azaindoles and the 3-nitro derivative bind to the ATP pocket's hinge region. The N1-H acts as a hydrogen bond donor, while the N6 atom acts as a hydrogen bond acceptor[1].

  • The 3-Nitro Group (Electronic Modulation): The addition of a strongly electron-withdrawing nitro group at the C3 position pulls electron density away from the pyrrole ring. Causality: This inductive and resonance effect significantly lowers the pKa of the N1-H, transforming it into a much stronger hydrogen bond donor. While this can drastically increase hinge-binding affinity, it requires careful monitoring during screening, as nitroaromatics can introduce redox liabilities.

  • The 7-Carboxylic Acid (Conformational Locking & Extension): Standard 6-azaindoles leave the C7 position open, which can be a site of metabolic liability. Pre-installing a carboxylic acid at C7 provides an immediate synthetic handle for amidation. As demonstrated in the development of the HIV-1 attachment inhibitor BMS-585248, functionalizing the 7-position allows the attached moiety to adopt a coplanar conformation via internal hydrogen bonding, which is critical for sub-nanomolar potency[3].

Pharmacophore Core 6-Azaindole Core (Hinge Binder) Standard Standard Derivatives (Hydrophobic Contacts) Core->Standard Alkyl/Aryl Substitution NitroCarboxy 3-Nitro-7-COOH Derivative (Multi-Vector Binding) Core->NitroCarboxy 3-NO2 & 7-COOH Hinge Kinase Hinge Region (Hydrogen Bonds) Core->Hinge N1-H / N6 Interaction Solvent Solvent Exposed Region (Salt Bridge / Amidation) NitroCarboxy->Solvent 7-COOH Interaction EWG Enhanced N1-H Donor (Due to 3-NO2 EWG) NitroCarboxy->EWG Modulates pKa EWG->Hinge Stronger Binding

Pharmacophore logic: Standard 6-azaindole vs. the multi-vector 3-nitro-7-COOH derivative.

Quantitative Physicochemical Comparison

To objectively evaluate these scaffolds, we must look at their physicochemical parameters. The table below summarizes the theoretical and practical differences between a standard 6-azaindole, a 4-fluoro optimized derivative (the core of BMS-585248)[3], and the 3-nitro-7-carboxylic acid building block.

Property / FeatureStandard 6-Azaindole4-Fluoro-6-Azaindole3-Nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Molecular Weight 118.14 g/mol 136.13 g/mol 207.14 g/mol
H-Bond Donors 1 (N1-H)1 (N1-H)2 (N1-H, COOH)
H-Bond Acceptors 1 (N6)1 (N6)5 (N6, NO2, COOH)
N1-H pKa (Approx.) ~14.0~13.5~11.5 (Enhanced Donor)
C7 Vector Unsubstituted (C-H)Unsubstituted (C-H)Carboxylic Acid (Ready for Amidation)
Primary Utility Fragment screening, basic hinge bindingOptimized lipophilicity & metabolic stabilityAdvanced building block for rapid multi-vector SAR

Experimental Methodologies

To trust a building block, you must be able to validate its integration into your workflow. Below are two self-validating protocols: one for the synthetic derivatization of the C7-carboxylic acid, and one for evaluating the resulting compound's kinase binding affinity.

Protocol A: C7-Amide Derivatization (HATU Coupling)

Causality: The 7-COOH group is sterically hindered and situated on an electron-deficient heteroaromatic ring. We utilize HATU over standard EDC/HOBt because HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the amidation of sluggish amines and minimizes epimerization/degradation.

  • Activation: Dissolve 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N2 atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). This neutralizes any amine salts and ensures the carboxylic acid is fully deprotonated.

  • Ester Formation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at 25°C for 15 minutes.

    • Self-Validation Step: Quench a 5 µL aliquot in methanol. LC-MS analysis should reveal the methyl ester mass, confirming successful activation of the carboxylic acid.

  • Coupling: Add the target amine (e.g., a piperazine derivative) (1.2 eq, 0.6 mmol). Stir for 2 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative reverse-phase HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) to yield the pure C7-amide.

Protocol B: TR-FRET Kinase Hinge-Binding Assay

Causality: Nitroaromatic compounds frequently exhibit auto-fluorescence or color quenching, which invalidates standard fluorescence polarization assays. We deploy Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its delayed reading window entirely circumvents compound-induced optical interference, ensuring trustworthy IC50 data.

  • Compound Preparation: Dispense serial dilutions (10-point curve, 10 µM to 0.5 nM) of the synthesized 3-nitro-7-amide derivative and a standard 6-azaindole reference in a 384-well low-volume plate using an acoustic dispenser (e.g., Echo).

  • Protein Addition: Add 5 µL of the target kinase (e.g., GST-tagged DYRK1A) pre-incubated with a Europium-labeled anti-GST antibody (Donor fluorophore).

  • Tracer Addition: Add 5 µL of a kinase-specific fluorescent tracer (Acceptor fluorophore) that competitively binds the ATP pocket.

  • Equilibration: Seal the plate and incubate for 60 minutes at 25°C.

    • Self-Validation Step: Include wells with Staurosporine as a positive control to validate the assay's dynamic range and Z'-factor (>0.6 required).

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; read emissions at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the IC50 based on the 665/615 emission ratio.

Workflow S1 Step 1: Carboxylic Acid Activation (HATU, DIPEA, DMF, 25°C) S2 Step 2: Amide Coupling (Addition of Target Amine) S1->S2 15 mins (LC-MS Check) S3 Step 3: Reverse-Phase HPLC (C18, H2O/MeCN gradient) S2->S3 2 hours S4 Step 4: TR-FRET Kinase Assay (IC50 Determination vs Standard) S3->S4 >95% Purity Required

Experimental workflow: From C7-amidation of the building block to TR-FRET biological screening.

References

  • Regueiro-Ren, A., Xue, Q. M., Swidorski, J. J., et al. "Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Gourdain, S., Dairou, J., Denhez, C., et al. "Development of DANDYs, new 3,5-diaryl-7-azaindoles demonstrating potent DYRK1A kinase inhibitory activity." Journal of Medicinal Chemistry, 2013. URL:[Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Validation for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

In the landscape of pharmaceutical development and quality control, the immutability of an analytical method is the bedrock of reliable data. For a given analyte, such as 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the immutability of an analytical method is the bedrock of reliable data. For a given analyte, such as 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, its retention time in High-Performance Liquid Chromatography (HPLC) is a critical identifier. This guide provides an in-depth, technically-grounded comparison of methodologies to validate the retention time of this compound, ensuring your analytical method is robust, reproducible, and fit for purpose. We will delve into the causality behind experimental choices, moving beyond a mere recitation of steps to a foundational understanding of the "why" that underpins a scientifically sound validation protocol.

The Central Role of Retention Time in Analytical Science

Retention time (t R) is more than just a data point; it is a function of the analyte's physicochemical properties, the stationary phase, and the mobile phase composition. For a compound like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, a polar, aromatic heterocyclic compound, its retention behavior will be governed by a combination of hydrophobic and potential ion-exchange interactions. The nitro group adds to its polarity, while the fused pyrrolo-pyridine ring system provides a degree of hydrophobicity. The carboxylic acid moiety introduces an ionizable group, making its retention sensitive to the pH of the mobile phase.[1] Therefore, a robust HPLC method must control these variables to ensure a consistent and reliable retention time.

Foundational Elements of a Robust Validation Protocol

A comprehensive validation of retention time is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The core components of this validation are system suitability testing and an assessment of the method's robustness.

System Suitability Testing (SST): The Daily Health Check of Your Chromatographic System

Before any sample analysis, and periodically throughout a run, System Suitability Testing (SST) must be performed to verify that the chromatographic system is performing adequately.[4][5] SST is not merely a formality but a crucial self-validating mechanism.[6] For retention time validation, the key SST parameters are:

  • Repeatability of Retention Time: This is typically assessed by making multiple (usually 5 or 6) replicate injections of a standard solution.[7] The relative standard deviation (RSD) of the retention times should be within a pre-defined acceptance criterion, commonly ≤ 1%. A low RSD demonstrates that the system is delivering the mobile phase at a consistent flow rate and that the column temperature is stable.[8][9]

  • Tailing Factor (T): Also known as the asymmetry factor, the tailing factor provides an indication of the peak shape. A tailing factor close to 1 is ideal, while values greater than 2 are generally unacceptable.[7][10] Poor peak shape can affect the accurate determination of the peak apex and thus the retention time.

  • Theoretical Plates (N): This parameter measures the efficiency of the column. A higher number of theoretical plates indicates a more efficient column, resulting in sharper peaks and better separations. A sudden drop in theoretical plates can signal column degradation, which can impact retention times.

The following Graphviz diagram illustrates the logical flow of System Suitability Testing as the initial checkpoint in the validation process.

Start Start: Prepare Standard Solution Inject Perform 5-6 Replicate Injections Start->Inject Collect_Data Collect Chromatographic Data (Retention Time, Peak Area, etc.) Inject->Collect_Data Calculate_SST Calculate SST Parameters: - %RSD of Retention Time - Tailing Factor - Theoretical Plates Collect_Data->Calculate_SST Decision SST Parameters Meet Acceptance Criteria? Calculate_SST->Decision Pass System is Suitable Proceed with Analysis Decision->Pass Yes Fail System is Not Suitable Troubleshoot System Decision->Fail No Troubleshoot Investigate Potential Issues: - Leaks - Column Degradation - Mobile Phase Preparation Fail->Troubleshoot cluster_Validation HPLC Retention Time Validation cluster_Robustness_Params Robustness Parameters SST System Suitability Testing (%RSD, Tailing, Plates) Method Validated HPLC Method (Stable Retention Time) SST->Method Ensures System Performance Robustness Robustness Testing pH Mobile Phase pH Organic Organic Modifier % Temp Column Temperature Flow Flow Rate Robustness->Method Defines Operational Limits

Caption: Core Components of Retention Time Validation.

Detailed Experimental Protocol for Retention Time Validation

This protocol outlines a comprehensive approach to validating the retention time of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Data acquisition and processing software.

  • Reference standard of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

  • HPLC grade solvents (e.g., acetonitrile, methanol, water).

  • Buffers and reagents for pH adjustment (e.g., phosphate, formate, or acetate buffers).

  • Choice of HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a concentration of approximately 0.1 mg/mL.

4. System Suitability Testing:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the working standard solution six times.

  • Calculate the mean, standard deviation, and %RSD for the retention time.

  • Calculate the tailing factor and the number of theoretical plates for each injection.

  • Acceptance Criteria:

    • %RSD of retention time ≤ 1.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates ≥ 2000.

5. Robustness Study:

  • Perform a series of experiments where individual method parameters are deliberately varied from the nominal conditions.

  • For each condition, inject the working standard solution in triplicate.

  • Record the retention time and compare it to the retention time obtained under the nominal conditions.

Table of Robustness Parameters and Variations:

ParameterNominal ConditionVariation 1Variation 2
Mobile Phase pH 2.8 (0.1% Formic Acid)2.63.0
% Organic (Initial) 10% Acetonitrile8% Acetonitrile12% Acetonitrile
Column Temperature 30°C25°C35°C
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min

Data Analysis and Interpretation:

The results of the robustness study should be tabulated, showing the shift in retention time for each variation. This data will define the acceptable operating range for the analytical method. If any variation results in a significant change in retention time or a failure to meet system suitability criteria, the method may need to be re-developed to be more robust.

Conclusion

The validation of HPLC retention time for a compound like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a multi-faceted process that goes beyond simple repetition. It requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By systematically evaluating system suitability and robustness, and by making informed choices about the stationary and mobile phases, a highly reliable and defensible analytical method can be established. This ensures that the retention time is a consistent and accurate identifier of the target compound, which is fundamental to its use in research, development, and quality control.

References

  • assayprism.com. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. October 04 2025. [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. September 15 2001. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. March 08 2026. [Link]

  • Bose, A. HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography. 2014;1(2): 4. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MICROSOLV. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Taylor & Francis. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. February 06 2007. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method. November 03 2025. [Link]

  • PubMed. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. December 30 2009. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17 2021. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • PatSnap. Measure Retention Factor Consistency in HPLC. September 19 2025. [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Separation Science. Factors Impacting Chromatography Retention Time. July 05 2024. [Link]

  • sielc.com. HPLC Separation of Pyridinecarboxylic Acids. March 27 2011. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure safe and compliant waste management. The procedures outlined below are grounded in the principles of chemical safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

Table 1: Hazard Profile of Structurally Related Compounds

Hazard CategoryPotential Risks and Considerations
Acute Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Respiratory Sensitization May cause respiratory irritation.[1][2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[3]
Physical Hazards Dust may form an explosive mixture in the air.[3] Avoid shock, friction, and ignition sources.[3]

The presence of the nitro group suggests that this compound should be handled with care, as nitroaromatic compounds can be toxic and have environmental implications[4]. The heterocyclic pyridine ring system is a common scaffold in pharmaceuticals and biologically active molecules[5][6][7].

Personnel Protective Equipment (PPE) and Handling Precautions

Prior to handling 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Hand Protection : Wear impervious gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. For larger spills or bulk handling, a complete suit protecting against chemicals may be required.[1]

  • Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.[1]

Handling Causality : The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The prescribed PPE creates a barrier to prevent the compound from coming into contact with the body, thereby mitigating the risk of irritation, sensitization, and systemic toxicity.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

DisposalWorkflow Disposal Workflow for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid cluster_0 Initial Assessment cluster_1 Containment & Labeling cluster_2 Disposal Route start Start: Unused/Waste Compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1g) assess_quantity->small_quantity Residual large_quantity Large Quantity (>1g) / Contaminated Materials assess_quantity->large_quantity Bulk package_waste Package in a sealed, labeled, and compatible container. small_quantity->package_waste large_quantity->package_waste label_waste Label as 'Hazardous Waste' with chemical name and associated hazards. package_waste->label_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. label_waste->contact_ehs incineration Recommended Disposal: High-temperature incineration with off-gas scrubbing. contact_ehs->incineration landfill Prohibited: Do not dispose in regular trash or down the drain. contact_ehs->landfill

Caption: Decision workflow for the safe disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Step 1: Segregation and Waste Identification

  • Isolate the waste 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid from other laboratory waste streams to prevent accidental mixing with incompatible materials.

  • This includes the pure compound as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, spill cleanup materials).

Step 2: Containment

  • Place the waste material into a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Ensure the container is not overfilled (a maximum of 80% capacity is a good practice) to allow for expansion and prevent spills.

  • For spill cleanup materials, double-bagging in clearly marked plastic bags may be appropriate.[8]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".

  • The label must include:

    • The full chemical name: "3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 5: Final Disposal

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless you have a specifically approved and validated procedure.

  • Do not dispose of this compound down the drain or in the regular solid waste.[3][9][10] This is to prevent contamination of waterways and potential harm to aquatic ecosystems.[3][10]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The recommended final disposal method for nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to control the emission of nitrogen oxides (NOx).[4]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Evacuate non-essential personnel from the immediate area. Eliminate all sources of ignition.[3]

  • Ventilate : Ensure adequate ventilation to disperse any airborne dust.

  • Contain : If it is safe to do so, prevent the further spread of the spill.

  • Cleanup :

    • For small spills, carefully sweep or scoop up the solid material, avoiding dust generation.[1]

    • Place the spilled material and all contaminated cleanup items into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, thereby protecting yourself, your colleagues, and the environment.

References

  • Safety Data Sheet for a Rel
  • Safety Data Sheet for 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride. (2024). Angene Chemical.
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (n.d.).
  • Safety Data Sheet for a Related Heterocyclic Compound. (2025). Sigma-Aldrich.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Safety Data Sheet for 3-Nitropropionic acid. (n.d.). Sigma-Aldrich.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). The Synthesis of Organic Compounds.
  • Safety Data Sheet for 3-Nitropropionic Acid. (2025). Cayman Chemical.
  • Chemical Substance Information for 3-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid. (n.d.). NextSDS.
  • Safety Data Sheet for Thieno[2,3-b]pyridine-2-carboxylic acid. (n.d.). Thermo Fisher Scientific.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • 3-Nitro-1H-pyrrole-2-carboxylic acid. (n.d.). BLD Pharm.
  • Safety Data Sheet for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). AK Scientific, Inc.
  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 3-Nitro-1H pyrrolo[3,2 b]pyridine-6 carboxylic acid 95%. (2026). AChemBlock.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2022). IntechOpen.
  • Other Disposal Guidance. (2024). U.S. Environmental Protection Agency.
  • 5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID. (n.d.). King-Pharm.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.).
  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2014).
  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS: 1190310-03-2) requires moving beyond generic safety dat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (CAS: 1190310-03-2) requires moving beyond generic safety data sheets (SDS). This compound—often utilized in the synthesis of kinase inhibitors and STING pathway modulators [1]—presents unique handling challenges due to the convergence of a reactive nitro group, a planar heteroaromatic core, and a carboxylic acid moiety.

To ensure absolute safety and operational integrity, this guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and laboratory handling.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

Before selecting PPE, we must understand the causality of the compound's hazards. We do not just protect against the chemical; we protect against its specific mechanisms of interaction with human biology and laboratory environments.

  • The Nitroaromatic Hazard (Systemic Toxicity): Nitro-heterocycles are notorious for their ability to undergo enzymatic reduction in vivo, potentially leading to reactive oxygen species (ROS) generation and methemoglobinemia if absorbed systemically.

  • The Azaindole Core (Dermal Penetration): The lipophilic nature of the planar pyrrolopyridine ring system allows it to traverse the stratum corneum with high efficiency, especially when dissolved in polar aprotic solvents like DMSO or DMF—solvents routinely used for this compound.

  • The Carboxylic Acid Moiety (Local Irritation): The acidic proton contributes to immediate ocular and mucosal irritation upon contact with ambient moisture in the eyes or respiratory tract.

Quantitative PPE & Engineering Control Matrix

To mitigate these specific mechanistic risks, your PPE must act as a multi-layered barrier system. The following matrix outlines the required equipment, grounded in the standards set by the OSHA Laboratory Standard (29 CFR 1910.1450) [2].

Defense LayerRequired EquipmentMaterial SpecificationMechanistic Justification
Engineering Chemical Fume HoodBypass or VAV hood, >100 fpm face velocity.Prevents inhalation of statically charged nitroaromatic dust during weighing.
Dermal (Hands) Double-Layer GlovesInner: Standard Nitrile (0.11mm).Outer: Extended-cuff Nitrile.DMSO solutions of azaindoles rapidly permeate single-layer nitrile. Double-gloving provides a critical 5-minute window to remove the outer glove upon contamination.
Dermal (Body) Lab Coat & ApronFlame-resistant (FR) cotton coat.Protects against electrostatic discharge (ESD) which can ignite finely divided nitroaromatic dusts.
Ocular Splash GogglesANSI Z87.1 certified, indirect venting.Prevents mucosal absorption of acidic dust; indirect venting stops solvent vapor intrusion.
Respiratory N95 / P100 MaskNIOSH-approved particulate respirator.Conditional: Required only if weighing >50g outside of a certified containment enclosure.

Visualizing the Safety Logic

The following diagram maps the logical relationship between the compound's inherent hazards, the specific exposure pathways, and the corresponding mitigation strategies required to reach a safe operational state.

PPE_Workflow cluster_Exposure Exposure Routes cluster_Mitigation PPE & Engineering Controls Hazard 3-Nitro-1H-pyrrolo[2,3-c] pyridine-7-carboxylic acid Inhalation Aerosol/Dust Inhalation Hazard->Inhalation Dermal Dermal Penetration (esp. in DMSO) Hazard->Dermal Ocular Ocular Irritation Hazard->Ocular Hood Certified Fume Hood (>100 fpm face velocity) Inhalation->Hood Gloves Double Nitrile Gloves (Change every 2 hrs) Dermal->Gloves Goggles Splash Goggles & Sash Barrier Ocular->Goggles Safe Safe Operational State Hood->Safe Gloves->Safe Goggles->Safe

Exposure pathways and PPE mitigation for 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.

Self-Validating Operational Protocols

To build a robust safety culture, procedures must be self-validating—meaning each step contains a built-in check to confirm it was executed correctly before proceeding, aligning with the guidelines in Prudent Practices in the Laboratory [3].

Protocol A: Safe Weighing and Transfer (Solid State)
  • Validate Airflow: Check the fume hood monitor. Do not proceed unless the face velocity is between 80–120 fpm. Causality: Too low fails to capture dust; too high creates turbulent eddies that blow powder into the user's breathing zone.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing boat with an anti-static zero-charge mat or use a static-eliminator gun. Causality: Nitroaromatic powders carry high electrostatic charges and will "jump" from spatulas, causing immediate aerosol exposure.

  • Transfer: Use a grounded, stainless-steel spatula. Weigh the 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid directly into a pre-tared vial.

  • Seal Before Removal: Cap the vial tightly inside the fume hood before transferring it to the reaction station.

Protocol B: Dissolution and Reaction Setup (Liquid State)
  • Solvent Addition: When adding DMSO or DMF to the compound, keep the fume hood sash pulled down to the lowest functional level (acting as a physical blast/splash shield).

  • Glove Integrity Check: After dissolution, visually inspect your outer nitrile gloves. Causality: DMSO acts as a Trojan horse, carrying dissolved azaindoles directly through compromised nitrile into the bloodstream.

  • Contamination Response: If a drop of the solution touches the outer glove, pause immediately. Remove the outer glove inside the hood, dispose of it in a solid waste container, and don a fresh outer glove.

Spill Management & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the hazardous nitro-powder. Follow this targeted decontamination plan:

For Solid Spills:

  • Do not sweep. Cover the powder with damp, absorbent laboratory wipes (wetted with water or a mild alkaline solution like 5% sodium bicarbonate to neutralize the carboxylic acid).

  • Carefully scoop the wet mass using a non-sparking dustpan and place it into a designated hazardous waste bag.

  • Wash the area with soap and water, followed by an ethanol wipe down to remove lipophilic residues.

Disposal Logistics:

  • Segregation: Do not mix 3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Causality: The nitro group can undergo rapid, highly exothermic reduction, potentially leading to a pressurized container rupture.

  • Labeling: Label waste containers explicitly as "Hazardous Waste: Nitroaromatic Carboxylic Acid / Toxic / Irritant."

References

  • Google Patents.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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